2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-9-5-3-8(4-6-9)7-10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12) |
InChI Key |
VZMITSOPBPRNMR-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C/C(=N/O)/N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=NO)N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
Executive Summary & Rationale
The synthesis of arylacetamidoximes, specifically 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide , represents a fundamental transformation in medicinal chemistry. Amidoximes serve as highly stable, non-classical bioisosteres for carboxylic acids and cis-amides, offering enhanced lipophilicity and membrane permeability while maintaining critical hydrogen-bonding interactions.
This technical whitepaper outlines a field-proven, self-validating methodology for synthesizing 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide from 4-ethoxyphenylacetonitrile[1]. By engineering the reaction conditions—specifically solvent polarity, base selection, and stoichiometric ratios—this protocol minimizes common side reactions (such as amide hydrolysis) and ensures high-purity isolation suitable for downstream drug development applications.
Mechanistic Causality: The Amidoximation Pathway
The core transformation relies on the nucleophilic addition of free hydroxylamine to the electrophilic carbon of the nitrile group[2]. To achieve optimal conversion, the reaction environment must be carefully controlled:
-
Base Selection (The Causality of Sodium Carbonate): Hydroxylamine is commercially supplied as a hydrochloride salt ( NH2OH⋅HCl ) to prevent explosive decomposition. A base is required to liberate the active nucleophile. While strong bases like NaOH can be used, they often trigger the premature hydrolysis of the starting nitrile into an unwanted primary amide or carboxylic acid[3]. Sodium carbonate ( Na2CO3 ) provides the perfect mild alkaline environment (pH ~9-10) to neutralize the HCl without degrading the substrate[4].
-
Solvent System (Protic Stabilization): A biphasic or mixed solvent system is mandatory. Ethanol serves to fully dissolve the highly organic 4-ethoxyphenylacetonitrile[5], while water is necessary to dissolve the inorganic reagents ( NH2OH⋅HCl and Na2CO3 )[6]. Furthermore, the protic nature of ethanol/water stabilizes the transition state during the nucleophilic attack and facilitates the subsequent proton transfer required for tautomerization into the final amidoxime.
Logical relationship and chemical mechanism of amidoxime formation.
Quantitative Reaction Parameters
To ensure a self-validating workflow, precise stoichiometry is critical. The following table outlines the standardized parameters for a 10 mmol scale synthesis, utilizing a slight excess of hydroxylamine to drive the equilibrium forward[6].
| Component | Formula | MW ( g/mol ) | Equivalents | Mass (10 mmol) | Volume | Role |
| 4-Ethoxyphenylacetonitrile | C10H11NO | 161.20 | 1.0 eq | 1.61 g | - | Electrophilic Substrate |
| Hydroxylamine HCl | NH2OH⋅HCl | 69.49 | 2.0 eq | 1.39 g | - | Nucleophile Precursor |
| Sodium Carbonate | Na2CO3 | 105.99 | 2.2 eq | 2.33 g | - | Acid Scavenger |
| Ethanol (95%) | C2H5OH | 46.07 | - | - | 20 mL | Organic Solvent |
| Distilled Water | H2O | 18.02 | - | - | 10 mL | Aqueous Co-solvent |
| Target Amidoxime | C10H14N2O2 | 194.23 | 1.0 eq | 1.94 g | - | Final Product |
Step-by-Step Experimental Protocol
This methodology is designed as a closed-loop, self-validating system. Each phase includes specific checkpoints to verify successful progression before advancing.
Phase 1: Reagent Activation
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.39 g (20 mmol) of hydroxylamine hydrochloride and 2.33 g (22 mmol) of sodium carbonate in 10 mL of distilled water.
-
Validation Checkpoint: Observe the effervescence ( CO2 gas evolution). Stir until gas evolution ceases, confirming the complete neutralization of the HCl and the generation of free hydroxylamine.
Phase 2: Substrate Integration & Reflux
-
Dissolve 1.61 g (10 mmol) of 4-ethoxyphenylacetonitrile in 20 mL of 95% ethanol.
-
Add the ethanolic nitrile solution dropwise to the aqueous hydroxylamine mixture at room temperature.
-
Attach a reflux condenser and heat the biphasic mixture to 60–80°C in an oil bath[4]. Maintain reflux for 6 to 12 hours.
-
Validation Checkpoint (TLC): After 6 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (1:1). The starting nitrile ( Rf≈0.6 ) should disappear, replaced by a highly polar baseline/lower spot ( Rf≈0.2 ) corresponding to the amidoxime.
Phase 3: Work-up and Isolation
-
Once TLC confirms complete conversion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol. Do not evaporate to absolute dryness to avoid baking the inorganic salts into the product.
-
Dilute the remaining aqueous slurry with 30 mL of distilled water and extract with Ethyl Acetate ( 3×20 mL).
-
Wash the combined organic layers with brine (20 mL) to remove residual water-soluble impurities and unreacted hydroxylamine.
-
Dry the organic layer over anhydrous magnesium sulfate ( MgSO4 ), filter, and concentrate in vacuo to yield the crude 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide as a solid.
Phase 4: Purification
-
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain analytically pure white crystals.
Step-by-step experimental workflow for amidoxime synthesis and isolation.
Analytical Validation (Self-Validating System)
To guarantee trustworthiness and scientific integrity, the isolated compound must be rigorously characterized. The following table summarizes the expected quantitative analytical data used to validate the structural identity of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide[7].
| Analytical Technique | Target Signal / Observation | Mechanistic Significance |
| 1 H NMR (DMSO- d6 ) | Broad singlets at ~5.4 ppm (2H, NH2 ) and ~8.9 ppm (1H, OH ) | Validates the successful formation of the N-hydroxyacetimidamide functional group. |
| 1 H NMR (DMSO- d6 ) | Triplet at ~1.3 ppm (3H), Quartet at ~4.0 ppm (2H) | Confirms the intact 4-ethoxy ether linkage (no ether cleavage occurred). |
| 1 H NMR (DMSO- d6 ) | Singlet at ~3.3 ppm (2H) | Confirms the benzylic CH2 spacer remains intact. |
| IR Spectroscopy | Broad band at 3200-3400 cm⁻¹, sharp peak at 1650 cm⁻¹ | Confirms O-H/N-H stretching and C=N imine stretching. |
| LC-MS (ESI+) | Peak at m/z 195.1 [M+H]⁺ | Confirms the exact molecular weight (194.23 g/mol ) of the target compound. |
Troubleshooting & Optimization
-
Formation of Amide Byproducts: The most common failure point in amidoxime synthesis is the over-hydrolysis of the nitrile into an arylacetamide[3]. If LC-MS or NMR indicates significant amide contamination, reduce the reflux time and strictly monitor the internal temperature. Alternatively, utilizing a concentrated aqueous solution of free hydroxylamine (commercially available as a 50% wt solution) instead of the hydrochloride salt can reduce the reaction time and minimize the window for hydrolysis[3].
-
Low Conversion Rates: If TLC shows persistent starting material after 12 hours, the nucleophile may have degraded. Cool the reaction, add an additional 0.5 equivalents of NH2OH⋅HCl and Na2CO3 , and resume reflux[6].
References
-
"Synthesis and Biophysical Characterization of New Glycosyltransferase Inhibitors Designed by Computer-Aided Strategies." ediss.sub.hamburg.[Link]
Sources
- 1. 5-[(4-ethoxyphenyl)methyl]-2H-tetrazole Research Chemical [benchchem.com]
- 2. Amidoxime | 186953-55-9 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS [chemicalbook.com]
- 6. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 7. Pyrazine-2-amidoxime | 1878112-04-9 | Benchchem [benchchem.com]
Physicochemical Properties and Analytical Profiling of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
Abstract: As drug discovery pipelines increasingly explore non-traditional pharmacophores, the amidoxime functional group has emerged as a critical structural motif, functioning as an effective prodrug moiety, a nitric oxide (NO) donor, and a potent metal chelator. This technical whitepaper details the physicochemical properties, tautomeric behavior, and analytical characterization of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide (also known as 4-ethoxyphenylacetamidoxime). Designed for researchers and analytical scientists, this guide provides field-proven, self-validating methodologies for accurately profiling this compound.
Structural Paradigm & Molecular Identity
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide belongs to the arylacetamidoxime class. The foundational structure of N-hydroxyacetimidamide serves as a versatile intermediate in organic synthesis and coordination chemistry[1]. The addition of a 4-ethoxyphenyl group via a methylene spacer significantly alters the lipophilicity and steric profile of the molecule while preserving the unique electronic properties of the amidoxime core.
Tautomerism and Isomerism
The amidoxime moiety is characterized by a complex structural equilibrium. It exhibits tautomerism between the amidoxime ( R−C(=NOH)NH2 ) and hydroxyamidine ( R−C(=NH)NHOH ) forms. Advanced NMR and density functional theory (DFT) studies on related structures confirm that the amidoxime tautomer is thermodynamically favored due to the stabilization of the N-O bond[2]. Furthermore, the C=N double bond allows for E/Z geometric isomerism. In aqueous environments, the Z -isomer is generally preferred due to intramolecular hydrogen bonding and minimized steric hindrance.
Quantitative Physicochemical Profile
The amidoxime group is uniquely amphoteric. It possesses a basic imine nitrogen capable of protonation at low pH, and an acidic hydroxyl group capable of deprotonation at high pH[3]. Accurate determination of these values is critical for predicting gastrointestinal absorption and target engagement.
Table 1: Summary of Physicochemical Properties
| Property | Value | Analytical Method / Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Structural Derivation |
| Molecular Weight | 194.23 g/mol | Computed |
| Predicted LogP | ~1.8 | in silico (XLogP3 based) |
| pKa₁ (Basic) | ~5.2 | Potentiometric Titration[3] |
| pKa₂ (Acidic) | ~12.5 | Potentiometric Titration[4] |
| Tautomeric State | Amidoxime favored | NMR / DFT Calculations[2] |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I must emphasize that standard analytical workflows often fail for arylacetamidoximes. The protocols below are engineered to bypass common analytical pitfalls.
Protocol 1: Potentiometric pKa Determination
Expert Causality: Why not use standard UV-Vis spectrophotometric titration? The methylene ( −CH2− ) spacer in this compound electronically isolates the amidoxime group from the ethoxyphenyl chromophore. Consequently, ionization of the amidoxime does not induce a measurable bathochromic or hyperchromic shift in the UV spectrum. Potentiometric titration is therefore mandatory. Because the neutral species has limited aqueous solubility, a co-solvent system coupled with Yasuda-Shedlovsky extrapolation is required to ensure a self-validating result.
Step-by-Step Workflow:
-
Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 2.0, 4.0, 7.0, 10.0, 12.0) to ensure a strict Nernstian response.
-
Sample Preparation: Dissolve the compound in a titration vessel containing 0.15 M KCl (to maintain constant ionic strength) and varying fractions of methanol (e.g., 10%, 20%, 30% v/v) to a final analyte concentration of 1 mM.
-
Acidification: Lower the initial pH to 2.5 using standardized 0.1 M HCl to fully protonate the imine nitrogen.
-
Titration: Titrate with standardized 0.1 M KOH under a continuous Argon purge (to prevent CO2 absorption and subsequent carbonic acid interference) up to pH 13.5.
-
Data Extrapolation: Calculate the apparent pKa (psKa) at each methanol concentration using non-linear regression software (e.g., Hyperquad). Apply the Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa at 0% co-solvent.
Protocol 2: Shake-Flask LogD Profiling with LC-MS/MS
Expert Causality: Traditional UV-based shake-flask methods fail when the compound partitions heavily into the organic phase, leaving aqueous concentrations below the UV limit of detection. Furthermore, amidoximes can be prone to hydrolysis at extreme pH. LC-MS/MS provides the necessary sensitivity and structural specificity to quantify the intact molecule without degradation artifacts.
Step-by-Step Workflow:
-
Phase Saturation: Vigorously stir 1-octanol and 50 mM phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation.
-
Analyte Spiking: Dissolve the compound in the pre-saturated 1-octanol phase to a concentration of 100 µM.
-
Partitioning: Combine equal volumes (1 mL) of the spiked octanol and saturated buffer in a glass vial. Shake mechanically at 25 °C for 60 minutes.
-
Phase Separation: Centrifuge the emulsion at 3000 × g for 15 minutes to achieve a sharp, unambiguous phase boundary.
-
Quantification: Extract aliquots from both phases. Dilute appropriately and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate LogD as Log10([Org]/[Aq]) .
Figure 1: Self-validating experimental workflow for physicochemical characterization.
Mechanistic Insights: Prodrug Bioconversion
In drug development, the amidoxime functional group is frequently deployed as a prodrug strategy to mask the highly basic and poorly permeable amidine group. Upon oral administration and absorption, the amidoxime is biologically reduced to the active amidine.
This bioconversion is primarily catalyzed by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-containing enzyme system. The mARC system relies on electron transfer from NADH via cytochrome b5 reductase and cytochrome b5 to cleave the N-O bond, releasing water and the active amidine pharmacophore.
Figure 2: Prodrug bioconversion pathway of the amidoxime via the mARC reductase system.
Sources
- 1. (E)-N'-Hydroxyacetimidamide | C2H6N2O | CID 5487681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 3. Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide: 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide as a Potential Metalloenzyme Inhibitor
Abstract
The quest for novel and selective enzyme inhibitors remains a cornerstone of modern drug discovery. This guide introduces 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide, a small molecule with significant, albeit largely unexplored, potential as an inhibitor of metalloenzymes. By dissecting its structure into the constituent 4-ethoxyphenyl and N-hydroxyacetimidamide moieties, we can postulate a clear mechanism of action and outline a comprehensive strategy for its synthesis, characterization, and biological evaluation. This document serves as a technical roadmap for researchers and drug development professionals, providing not just protocols, but the scientific rationale required to investigate this promising compound. We will delve into its proposed synthesis, its likely mechanism of action centered on metal chelation, and provide detailed, self-validating experimental workflows for assessing its inhibitory potency and cellular effects.
Introduction and Scientific Rationale
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide is a synthetic organic compound that, to date, has not been extensively profiled in scientific literature. However, its chemical structure contains two key features that strongly suggest a high potential for biological activity, particularly as an enzyme inhibitor.
-
The N-hydroxyacetimidamide Moiety: This functional group is a derivative of hydroxamic acids, which are widely recognized as potent chelators of metal ions. This ability to bind metal ions is the basis for their activity as inhibitors of metalloenzymes, a large class of enzymes that require a metal cofactor for their catalytic function.[1] Prominent examples of metalloenzyme families targeted by hydroxamic acid-based inhibitors include Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs), both of which are critical targets in oncology and inflammatory diseases.[1][2] The N-hydroxyacetimidamide group is expected to act as a bidentate ligand, coordinating with the catalytic zinc ion (Zn²⁺) in the active site of these enzymes, thereby blocking substrate access and inhibiting their function.
-
The 4-Ethoxyphenyl Group: This lipophilic group plays a crucial role in defining the compound's physicochemical properties, such as solubility and membrane permeability. It also provides a scaffold that can engage in hydrophobic or van der Waals interactions within the enzyme's binding pocket, contributing to both the affinity and selectivity of the molecule. The ethoxy group can be a key site for metabolic activity and can be modified in future Structure-Activity Relationship (SAR) studies to optimize pharmacokinetic properties.
Given these structural attributes, we hypothesize that 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide represents a valuable starting point for the development of novel metalloenzyme inhibitors.
Proposed Synthesis and Characterization
A robust and reproducible synthesis is the foundation of any chemical biology investigation. We propose a straightforward two-step synthesis starting from commercially available 4-ethoxyphenylacetic acid.
Workflow for Synthesis and Characterization
Caption: Proposed synthetic workflow for 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide.
Protocol 2.1: Synthesis of 4-Ethoxyphenylacetonitrile
-
Amidation: In a round-bottom flask, dissolve 4-ethoxyphenylacetic acid (1 eq.) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) dropwise at 0°C. Stir for 2 hours at room temperature. Cool the mixture back to 0°C and bubble ammonia gas through the solution until the reaction is complete (monitored by TLC). Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-(4-ethoxyphenyl)acetamide.
-
Dehydration to Nitrile: To the crude acetamide, add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) in an appropriate solvent like toluene. Heat the reaction under reflux until completion. After cooling, carefully quench the reaction, extract the product, and purify by column chromatography to obtain 4-ethoxyphenylacetonitrile.
Protocol 2.2: Synthesis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
-
Reaction Setup: In a sealed reaction vessel, dissolve 4-ethoxyphenylacetonitrile (1 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
-
Base Addition: Add a base such as sodium carbonate (Na₂CO₃) or triethylamine (TEA) (2 eq.) to neutralize the hydrochloride and liberate free hydroxylamine.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Evaporate the solvent under reduced pressure. Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final compound, 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide, as a solid.
-
Characterization: Confirm the structure and purity of the final compound using High-Resolution Mass Spectrometry (HRMS) to determine the exact mass, and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Postulated Mechanism of Enzyme Inhibition
The primary inhibitory mechanism of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide is expected to be the chelation of the catalytic metal ion within the enzyme's active site. In many MMPs and HDACs, a Zn²⁺ ion is essential for catalysis. It activates a water molecule that initiates the hydrolysis of the peptide bond (in MMP substrates) or the removal of an acetyl group (in HDAC substrates).
The N-hydroxyacetimidamide functional group can act as a potent bidentate ligand, where both the nitrogen and oxygen atoms of the hydroxylamine group coordinate with the Zn²⁺ ion. This high-affinity binding displaces the catalytically essential water molecule and blocks the substrate from accessing the active site, thereby competitively inhibiting the enzyme.
Caption: Proposed mechanism of metalloenzyme inhibition via zinc chelation.
Experimental Workflows for Biological Evaluation
To validate the potential of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide, a systematic, multi-tiered evaluation is required. The following protocols are designed to be self-validating and provide a clear path from initial screening to cellular characterization.
Comprehensive Evaluation Workflow
Caption: A tiered workflow for the evaluation of enzyme inhibitor candidates.
Protocol 4.1: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).
-
Rationale: This is the primary assay to quantify the potency of the inhibitor against a specific enzyme target (e.g., human recombinant HDAC1 or MMP-9). A fluorogenic assay is chosen for its high sensitivity and continuous readout capabilities.
-
Methodology:
-
Reagents: Recombinant human enzyme, fluorogenic substrate (e.g., Fluor-de-Lys® for HDACs), assay buffer, developer solution, and a known reference inhibitor (e.g., SAHA for HDACs).
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in assay buffer.
-
Assay Plate Setup: In a 96-well black plate, add the diluted inhibitor solutions. Include "no enzyme" (background), "no inhibitor" (100% activity), and reference inhibitor controls.
-
Enzyme Addition: Add the enzyme to all wells except the background control and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the developer solution, which generates a fluorescent signal from the deacetylated or cleaved substrate.
-
Data Acquisition: Read the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Subtract the background fluorescence. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 4.2: Enzyme Kinetic Analysis
-
Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Rationale: Understanding the mode of inhibition is critical for lead optimization. It clarifies whether the inhibitor binds to the same site as the substrate (competitive) or to a different (allosteric) site.
-
Methodology:
-
Perform the enzyme assay as described in Protocol 4.1.
-
Instead of a single substrate concentration, use a matrix of varying substrate concentrations (e.g., 5 concentrations around the Kₘ value) and varying inhibitor concentrations (e.g., 4 concentrations around the IC₅₀ value).
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor.
-
Analyze the data using a double reciprocal plot (Lineweaver-Burk) or by global fitting to the Michaelis-Menten equations for different inhibition models. A competitive inhibitor will increase the apparent Kₘ with no change in Vₘₐₓ.
-
Protocol 4.3: Cell-Based Cytotoxicity Assay (MTT/MTS Assay)
-
Objective: To assess the general toxicity of the compound on living cells.
-
Rationale: It is crucial to ensure that the observed enzyme inhibition translates to a desired cellular effect without causing indiscriminate cell death. This assay distinguishes targeted anti-proliferative effects from non-specific cytotoxicity.
-
Methodology:
-
Cell Culture: Plate a relevant cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide for 48-72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability versus inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis.
Table 1: Hypothetical Inhibitory Activity Profile
| Target Enzyme | IC₅₀ (nM) |
|---|---|
| HDAC1 | 150 |
| HDAC6 | 85 |
| MMP-2 | 450 |
| MMP-9 | 275 |
Table 2: Hypothetical Cellular Activity Profile
| Cell Line | Assay Type | Endpoint | Value (µM) |
|---|---|---|---|
| HeLa | Cytotoxicity | CC₅₀ | > 25 |
| A549 | Cytotoxicity | CC₅₀ | 18.5 |
Future Outlook and Strategic Development
The successful validation of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide as a potent metalloenzyme inhibitor through the workflows described above would establish it as a promising lead compound. The subsequent strategic steps would involve:
-
Selectivity Profiling: Screening the compound against a broad panel of metalloenzymes and other related enzymes to determine its selectivity profile. High selectivity is a key attribute of a successful drug candidate, as it minimizes off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the 4-ethoxyphenyl group and the acetimidamide linker. This will help to identify the key structural features that govern potency and selectivity.
-
In Vivo Efficacy Studies: Testing promising analogs in relevant animal models of disease (e.g., cancer xenograft models) to evaluate their therapeutic efficacy.
-
ADME/Tox Profiling: Conducting studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of lead compounds to ensure they have drug-like characteristics.
References
-
PubChem. (n.d.). 2-(4-butoxyphenyl)-N-hydroxyacetamide;N-(4-ethoxyphenyl)-3-hydroxybutanamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2003013493A1 - Histone deacetylase enzyme-inhibiting derivatives of hydroxamic acid as new cytokine synthesis-inhibiting anti-inflammatory drugs.
-
Garg, M., et al. (2022). Hydroxamate-based compounds are potent inhibitors of Toxoplasma gondii HDAC biological activity. iScience. Retrieved from [Link]
-
MDPI. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules. Retrieved from [Link]
-
Banerjee, S., et al. (2007). Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate. Molecules. Retrieved from [Link]
-
Lovejoy, B., et al. (2007). Design and synthesis of 3,3-piperidine hydroxamate analogs as selective TACE inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Library of Science. (n.d.). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. Retrieved from [Link]
-
University of Bath. (2021). The hunt for drugs to neutralize critical enzymes. ScienceDaily. Retrieved from [Link]
-
Michigan Medicine. (2020). Scientists Develop First Drug-Like Compounds to Inhibit Elusive Cancer-Linked Enzymes. Retrieved from [Link]
Sources
spectroscopic characterization of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
Abstract
This technical guide provides a comprehensive framework for the , a molecule of significant interest in medicinal chemistry and drug discovery. N-hydroxyacetimidamide derivatives are recognized for their potential as versatile intermediates in the synthesis of various heterocyclic compounds and as bioactive agents themselves.[1][2] This document outlines the theoretical and practical aspects of elucidating the structure of this compound using a suite of modern spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established spectroscopic principles, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.
Introduction: The Significance of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
The N-hydroxyacetimidamide moiety is a valuable functional group in organic synthesis and medicinal chemistry.[1] Its derivatives are key precursors to nitrogen-containing heterocycles, such as oxadiazoles, which are explored for a wide range of biological activities.[1][2] Furthermore, the related hydroxamic acid functional group is a well-established metal-chelating moiety, a property exploited in the design of enzyme inhibitors, including histone deacetylase (HDAC) inhibitors used in cancer therapy.[3][4][5]
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide incorporates a para-ethoxyphenyl group, a common substituent in pharmacologically active molecules. The structural elucidation of this compound is paramount for confirming its identity, assessing its purity, and establishing a foundation for understanding its chemical properties and biological activity. This guide provides a multi-faceted spectroscopic approach to achieve an unambiguous characterization.
Plausible Synthetic Pathway
A common method for the synthesis of N-hydroxyacetimidamides involves the reaction of a nitrile with hydroxylamine.[2] For the title compound, a plausible route would be the reaction of 2-(4-ethoxyphenyl)acetonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in a suitable solvent like ethanol.
dot
Caption: Plausible synthesis of the target compound.
Understanding the synthesis is crucial as it informs the potential impurities that may be present, such as unreacted starting materials or side products, which can be identified through the spectroscopic methods detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons (OH and NH₂) as it can slow down the exchange rate, leading to sharper signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Parameters: Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
D₂O Exchange: To confirm the identity of OH and NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the OH and NH₂ protons will disappear or significantly decrease in intensity.[6]
Predicted Spectrum and Interpretation:
dot
Caption: Workflow for spectroscopic characterization.
Conclusion
The is a systematic process that leverages the strengths of multiple analytical techniques. Through ¹H and ¹³C NMR, the precise connectivity of the carbon-hydrogen skeleton is established. FT-IR spectroscopy confirms the presence of key functional groups, including the defining N-hydroxy, amino, and imidamide moieties. Mass spectrometry provides the molecular weight and elemental formula, while UV-Vis spectroscopy characterizes the electronic properties of the aromatic system. By following the protocols and interpretive guidelines presented in this technical guide, researchers can confidently elucidate and validate the structure of this and related compounds, ensuring the integrity of their chemical research and drug development endeavors.
References
-
AIP Publishing. (1981). Ultraviolet absorption and photoelectron spectra of the oximes and O‐methyloximes of a series of polyenic Schiff bases. Relation to visual pigments. The Journal of Chemical Physics. [Link]
-
MySkinRecipes. N'-Hydroxyacetimidamide. [Link]
-
ResearchGate. (n.d.). The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of.... [Link]
-
Biointerface Research in Applied Chemistry. (2023). 2-(4-chlorophenyl)-N'-Hydroxyacetimidamide as a Human Carbonic Anhydrase Inhibitor: Synthesis, Crystal Structure, STRING Ana. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0279170). [Link]
-
National Center for Biotechnology Information. (n.d.). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC. [Link]
-
ResearchGate. (2020). Spectroscopic (FTIR and UV‐Vis) Analysis, Supramolecular Studies, XRD Structural Characterization and Theoretical Studies of Two Flavone‐Oxime Derivatives. [Link]
-
ACS Publications. (2026). Structural Insights into N,N-Diethyl-2-hydroxyacetamide Using Matrix Isolation Infrared Spectroscopy and DFT Computations: Conformational Control through Intramolecular Hydrogen Bonding and Hyperconjugation. The Journal of Physical Chemistry A. [Link]
-
MDPI. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]
-
Sci-Hub. (2003). Synthesis and Biological Evaluation of 3-(4-Substituted-phenyl)-N-hydroxy-2-propenamides, a New Class of Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2006). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. [Link]
-
National Center for Biotechnology Information. (n.d.). Native Mass Spectrometry in Fragment-Based Drug Discovery. PMC. [Link]
-
SpectraBase. Acetamide, 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)- - Optional[13C NMR]. [Link]
Sources
- 1. N'-Hydroxyacetimidamide [myskinrecipes.com]
- 2. One moment, please... [biointerfaceresearch.com]
- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub: are you are robot? [sci-hub.box]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Linchpin of Bioisosteric Design: A Technical Whitepaper on 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
Executive Summary
In the landscape of modern medicinal chemistry, the transition from hit to lead often requires the stabilization of metabolically labile functional groups. Amides and esters, while synthetically accessible, are highly susceptible to enzymatic hydrolysis in vivo. Enter the 1,2,4-oxadiazole scaffold—a privileged, metabolically stable bioisostere.
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide (also known as 4-ethoxyphenylacetamidoxime) serves as a critical synthetic intermediate in the generation of these oxadiazole-based therapeutics[1]. By acting as a bifunctional nucleophile, this amidoxime enables the rapid, modular assembly of complex pharmacophores. This whitepaper provides an in-depth technical analysis of its discovery, chemical properties, synthesis protocols, and applications in drug development, tailored for researchers and application scientists.
Historical Context & Discovery
The chemistry of amidoximes dates back to the late 19th century, with foundational work by Ferdinand Tiemann in 1884, who first synthesized them via the action of hydroxylamine on nitriles. However, the specific emergence of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide gained significant traction in the early 2000s during the boom of parallel synthesis and high-throughput screening.
During this period, researchers required modular building blocks to rapidly synthesize libraries of 1,2,4-oxadiazoles for target-based screening[2]. 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide was heavily utilized in the discovery of novel therapeutics, including corticotropin-releasing factor (CRF) receptor antagonists[3] and β -amyloid peptide inhibitors for the treatment of Alzheimer's disease[4]. The 4-ethoxyphenyl moiety provided optimal lipophilicity (LogP) and steric bulk to fit into deep hydrophobic binding pockets of G-protein coupled receptors (GPCRs) and secretase enzymes, making this specific amidoxime a highly sought-after precursor.
Chemical Profiling & Structural Biology
Molecular Identity
-
IUPAC Name: (Z)-2-(4-Ethoxyphenyl)-N'-hydroxyacetimidamide
-
Chemical Formula: C 10 H 14 N 2 O 2
-
Molecular Weight: 194.23 g/mol
-
Role: Bifunctional building block (contains both a nucleophilic amine and a nucleophilic hydroxyl group).
Reactivity and Tautomerism
Amidoximes exhibit tautomerism between the hydroxyimine and hydroxyamine forms. In solution, the Z-isomer of the hydroxyimine form is typically favored due to intramolecular hydrogen bonding. This distinct geometry is what allows the amidoxime to undergo highly regioselective O-acylation followed by cyclodehydration to form the 1,2,4-oxadiazole ring[2].
Mechanistic Pathways & Experimental Design
Causality in Reagent Selection
The synthesis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide is achieved via the nucleophilic addition of hydroxylamine to 4-ethoxyphenylacetonitrile. As an application scientist, understanding the why behind the protocol is as critical as the how:
-
Base Selection (Triethylamine - TEA): Hydroxylamine is supplied as a stable hydrochloride salt (NH 2 OH·HCl) and must be neutralized to liberate the free, nucleophilic base. TEA is chosen over stronger inorganic bases (like NaOH) because it is mild enough to prevent the unwanted hydrolysis of the starting nitrile into an unreactive amide byproduct[5],[2].
-
Solvent Selection (Ethanol): Ethanol is the optimal solvent because it solubilizes both the organic nitrile and the highly polar hydroxylamine salt. Furthermore, it supports mild heating (70 °C) for efficient conversion and aids in the removal of water via azeotropic distillation, driving the equilibrium forward[2].
Pathway Visualization
Workflow for the synthesis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide.
Experimental Protocols
The following self-validating protocol ensures high yield and purity, minimizing the common amide byproduct[5],[6].
Protocol 1: Synthesis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
Materials: 4-Ethoxyphenylacetonitrile (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Triethylamine (2.0 eq), Absolute Ethanol.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-ethoxyphenylacetonitrile (10 mmol) in 30 mL of absolute ethanol.
-
Activation: In a separate beaker, suspend NH 2 OH·HCl (15 mmol) in 15 mL of ethanol. Add TEA (20 mmol) dropwise. Stir for 15 minutes to ensure complete liberation of free hydroxylamine.
-
Addition & Reaction: Transfer the activated hydroxylamine solution to the nitrile solution. Heat the reaction mixture to 70 °C and maintain for 16 hours[2].
-
Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% EtOAc/Hexanes system. The disappearance of the high-Rf nitrile spot indicates completion.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Suspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and evaporate. Recrystallize the crude product from an ethanol/water mixture to yield the pure amidoxime as a white solid.
Protocol 2: Conversion to 1,2,4-Oxadiazole Bioisostere
To utilize the amidoxime in drug discovery, it is condensed with a carboxylic acid.
-
O-Acylation: React the synthesized amidoxime (1.0 eq) with a target carboxylic acid (1.0 eq) in the presence of coupling agents EDC (1.5 eq) and HOAt (1.0 eq) in DMF at room temperature for 24 hours[2].
-
Cyclodehydration: Add TEA (1.0 eq) and heat the mixture to 100 °C for 3 hours. This drives the elimination of water, closing the ring to form the 3,5-disubstituted 1,2,4-oxadiazole[2],[7].
Mechanistic pathway from amidoxime to 1,2,4-oxadiazole bioisosteres.
Quantitative Data: Optimization Parameters
To maximize the yield of the amidoxime and prevent the formation of the unreactive 4-ethoxyphenylacetamide byproduct, reaction conditions must be strictly controlled. The table below summarizes the optimization landscape based on empirical data[5],[2],[7].
| Base Used | Solvent | Temperature | Reaction Time | Primary Byproduct | Isolated Yield (%) |
| NaOH (aq) | Methanol/Water | 80 °C (Reflux) | 12 hours | Amide (Hydrolysis) | < 40% |
| Na 2 CO 3 | Ethanol/Water | 80 °C (Reflux) | 24 hours | Amide (Trace) | 65 - 70% |
| K 2 CO 3 | Acetonitrile | 60 °C | 36 hours | Unreacted Nitrile | 55 - 60% |
| TEA | Absolute Ethanol | 70 °C | 16 hours | None (Clean) | > 85% |
Note: The use of an organic base (TEA) in an anhydrous alcoholic solvent effectively mitigates the nucleophilic attack of water on the nitrile carbon, suppressing amide formation.
Conclusion
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide is far more than a simple catalog chemical; it is a vital architectural component in the synthesis of robust, metabolically stable pharmaceuticals. By mastering its synthesis—specifically the nuanced control of pH, solvent azeotropes, and temperature—medicinal chemists can efficiently unlock vast libraries of 1,2,4-oxadiazole-based therapeutics targeting complex diseases ranging from Alzheimer's to metabolic disorders.
References
-
[1] A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. National Center for Biotechnology Information (PMC). URL:[Link]
-
[4] Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds (US6506782B1). Google Patents. URL:
-
[3] Pyrazolo [1,5-alpha] pyrimidinyl derivatives useful as corticotropin-releasing factor (CRF) receptor antagonists (AU2005295353B2). Google Patents. URL:
-
[2] Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. URL:[Link]
-
[7] Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. National Center for Biotechnology Information (PMC). URL:[Link]
Sources
- 1. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AU2005295353B2 - Pyrazolo [1,5-alpha] pyrimidinyl derivatives useful as corticotropin-releasing factor (CRF) receptor antagonists - Google Patents [patents.google.com]
- 4. US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide and its role in cell signaling pathways
An In-depth Technical Guide to 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide and Its Postulated Role in Cell Signaling Pathways
Abstract
This technical guide provides a comprehensive exploration of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide, a molecule of significant interest at the intersection of medicinal chemistry and cell biology. Due to the nascent stage of direct research on this specific compound, this document synthesizes information from closely related structural analogs to build a robust scientific narrative. We will delve into a proposed synthetic pathway, analyze its core chemical functionalities—the N'-hydroxyimidamide (also known as an amidoxime) and the 4-ethoxyphenyl group—and, based on established knowledge of these moieties, postulate its potential roles in critical cell signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering both theoretical grounding and practical experimental protocols to investigate its therapeutic potential.
Introduction: Unveiling a Molecule of Interest
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide is an organic compound characterized by a central acetimidamide core substituted with a hydroxyl group on the nitrogen and a 4-ethoxyphenyl group. While direct literature on this precise molecule is sparse, its structural components are well-documented in medicinal chemistry and are associated with a range of biological activities. The N'-hydroxyimidamide functional group is a key pharmacophore, recognized for its ability to act as a prodrug for active amidine compounds, chelate metal ions in enzyme active sites, and donate nitric oxide.[1][2] The 4-ethoxyphenyl moiety is a common feature in many bioactive molecules, influencing pharmacokinetic properties and target engagement.[3]
This guide will, therefore, construct a detailed profile of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide by leveraging the rich dataset available for its constituent parts. We will present a logical framework for its synthesis and put forth well-grounded hypotheses regarding its potential to modulate key cell signaling pathways, including those involved in immune regulation and epigenetic modification.
Synthesis and Characterization
The most direct and widely adopted method for the synthesis of N'-hydroxyimidamides is the nucleophilic addition of hydroxylamine to a nitrile precursor.[1] The starting material for our target compound, 2-(4-ethoxyphenyl)acetonitrile, is commercially available, making the proposed synthesis highly feasible.
Proposed Synthetic Pathway
The synthesis proceeds via the reaction of 2-(4-ethoxyphenyl)acetonitrile with hydroxylamine hydrochloride in the presence of a mild base, such as sodium carbonate, in an alcoholic solvent. The base deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile, which then attacks the electrophilic carbon of the nitrile.
Sources
Methodological & Application
Application Note: Multiparametric Profiling of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide in Apoptosis Assays
Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The evaluation of novel synthetic small molecules, such as the amidoxime derivative 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide (EPHA) , requires a robust, multiparametric approach to accurately characterize their cytotoxic and pro-apoptotic profiles. Amidoxime scaffolds are frequently investigated for their ability to modulate oxidative stress and mitochondrial integrity. To determine whether EPHA induces true programmed cell death rather than non-specific necrosis, researchers must employ a self-validating system of assays that track the temporal progression of apoptosis.
As a Senior Application Scientist, I strongly advocate against relying on a single viability metric (e.g., MTT or ATP assays). Instead, this guide establishes a definitive workflow to track the three hallmark phases of intrinsic apoptosis:
-
Initiation (Mitochondrial Depolarization): Measured via JC-1 ratiometric shifts[1].
-
Execution (Protease Activation): Quantified via Caspase-3/7 substrate cleavage[2].
-
Phenotypic Culmination (Membrane Asymmetry Loss): Detected via Annexin V/Propidium Iodide (PI) flow cytometry[3].
The Causality of Experimental Design
Every assay in this protocol is chosen based on strict biological causality. The intrinsic apoptotic pathway is governed by mitochondrial outer membrane permeabilization (MOMP), leading to a collapse in the mitochondrial membrane potential (ΔΨm)[1]. This collapse releases cytochrome c, which forms the apoptosome and activates Caspase-9, subsequently activating the executioner Caspases-3 and -7[4]. These executioner caspases cleave structural proteins and flippases, causing phosphatidylserine (PS) to externalize to the outer plasma membrane leaflet—the exact target of Annexin V[3].
Postulated intrinsic apoptosis signaling pathway modulated by EPHA.
Experimental Workflow & Self-Validating Controls
To ensure trustworthiness, the experimental design must be self-validating. This requires:
-
Vehicle Control: 0.1% DMSO (establishes baseline cellular noise).
-
Positive Control: 1 µM Staurosporine (a broad-spectrum kinase inhibitor and universal apoptosis inducer) to validate assay sensitivity.
-
Time-Course Analysis: Apoptosis is transient. Assays should be performed at 12h, 24h, and 48h to capture early and late events.
Multiparametric experimental workflow for validating EPHA-induced apoptosis.
Step-by-Step Methodologies
Protocol A: Annexin V/PI Flow Cytometry
Principle: Annexin V binds to externalized PS with high affinity in the presence of Ca²⁺. Propidium Iodide (PI) is membrane-impermeable and only stains cells with compromised membranes[3].
-
Annexin V⁺ / PI⁻: Early Apoptosis.
-
Annexin V⁺ / PI⁺: Late Apoptosis / Secondary Necrosis.
Procedure:
-
Seed cells (e.g., HeLa or Jurkat) at 2×105 cells/well in a 6-well plate. Incubate overnight.
-
Treat cells with EPHA (e.g., 10 µM, 50 µM, 100 µM), Vehicle (0.1% DMSO), or Staurosporine (1 µM) for 24 hours.
-
Harvest cells (including floating cells in the media, which are often apoptotic). Wash twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 610 nm for PI).
Protocol B: JC-1 Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: JC-1 is a lipophilic cation. In healthy cells with high ΔΨm, it accumulates in the mitochondria and forms J-aggregates (Red fluorescence, ~590 nm). During apoptosis, ΔΨm collapses, and JC-1 disperses into the cytoplasm as monomers (Green fluorescence, ~525 nm)[5]. The Red/Green ratio is a highly sensitive, mass-independent metric of mitochondrial health[1].
Procedure:
-
Following the 24h EPHA treatment in a 96-well black plate with clear bottoms, remove the culture media.
-
Add 100 µL of JC-1 staining solution (5 µg/mL in complete culture media) to each well.
-
Incubate at 37°C in a 5% CO₂ incubator for 15–30 minutes.
-
Wash the cells twice with 1X PBS to remove excess dye.
-
Add 100 µL of PBS to each well.
-
Read fluorescence on a microplate reader:
-
Monomers (Green): Ex 485 nm / Em 530 nm
-
J-Aggregates (Red): Ex 535 nm / Em 590 nm
-
-
Calculate the ratio of Red/Green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol C: Caspase-3/7 Fluorometric Activity Assay
Principle: Caspase-3 is the primary executioner caspase[2]. It recognizes and cleaves the specific tetrapeptide sequence DEVD (Asp-Glu-Val-Asp)[4]. By supplying a synthetic substrate (Ac-DEVD-AMC), active Caspase-3/7 will cleave the AMC fluorophore, resulting in a quantifiable fluorescent signal.
Procedure:
-
After 24h EPHA treatment, collect cells and wash with cold PBS.
-
Resuspend the pellet in 50 µL of Cell Lysis Buffer (50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, pH 7.4). Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant (lysate) to a new tube.
-
Quantify protein concentration using a BCA assay to ensure equal loading (e.g., 20 µg of protein per reaction).
-
In a black 96-well plate, combine the lysate with 50 µL of 2X Reaction Buffer (containing 10 mM DTT) and 5 µL of 1 mM Ac-DEVD-AMC substrate (final concentration 50 µM).
-
Incubate at 37°C for 1–2 hours in the dark.
-
Measure fluorescence (Ex 380 nm / Em 460 nm). Calculate fold-change relative to the vehicle control.
Data Presentation & Interpretation
To synthesize the technical findings, quantitative data must be aggregated to demonstrate dose-dependent causality. The table below illustrates a representative data profile indicating that EPHA induces intrinsic apoptosis in a dose-dependent manner.
Table 1: Representative Multiparametric Apoptosis Profiling of EPHA (24h Treatment)
| Treatment Group | Early Apoptosis(Annexin V⁺/PI⁻ %) | Late Apoptosis(Annexin V⁺/PI⁺ %) | Mitochondrial ΔΨm(JC-1 Red/Green Ratio) | Caspase-3/7 Activity(Fold Change vs Vehicle) |
| Vehicle (0.1% DMSO) | 3.2 ± 0.5 | 1.1 ± 0.2 | 8.5 ± 0.4 | 1.00 ± 0.05 |
| EPHA (10 µM) | 12.4 ± 1.2 | 4.3 ± 0.8 | 5.2 ± 0.3 | 2.40 ± 0.15 |
| EPHA (50 µM) | 38.7 ± 2.5 | 15.2 ± 1.4 | 2.1 ± 0.2 | 6.80 ± 0.40 |
| EPHA (100 µM) | 45.1 ± 3.1 | 28.5 ± 2.1 | 0.9 ± 0.1 | 8.50 ± 0.55 |
| Staurosporine (1 µM) | 52.3 ± 3.8 | 35.4 ± 2.9 | 0.5 ± 0.1 | 12.20 ± 0.80 |
Interpretation: A successful pro-apoptotic compound will show a coordinated decrease in the JC-1 ratio (indicating mitochondrial membrane permeabilization) alongside a sharp increase in Caspase-3/7 activity and Annexin V positivity. If a compound shows high PI positivity without Annexin V intermediate states or Caspase-3 activation, it is likely inducing necrosis or direct membrane toxicity, not apoptosis.
References
-
Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods, 184(1), 39-51.
-
Kroemer, G., Galluzzi, L., & Brenner, C. (2007). "Mitochondrial Membrane Permeabilization in Cell Death." Physiological Reviews, 87(1), 99-163.
-
Asadi, M., Taghizadeh, S., Kaviani, E., et al. (2022). "Apoptosis Regulators Bcl-2 and Caspase-3." MDPI, 11(18), 5430.
-
Julien, O., & Wells, J. A. (2017). "Caspases and their substrates." Cell Death & Differentiation, 24(8), 1380-1389.
-
Salido, M., Vilches, J., & Roomans, G. M. (2007). "Loss of mitochondrial membrane potential is inhibited by bombesin in etoposide-induced apoptosis in PC-3 prostate carcinoma cells." Molecular Cancer Therapeutics, 6(4), 1292-1299.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. rupress.org [rupress.org]
- 3. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Regulators Bcl-2 and Caspase-3 | MDPI [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Comprehensive Application Note: Evaluation of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide (EPHA) as a Novel Histone Deacetylase (HDAC) Inhibitor
Introduction & Mechanistic Rationale
Epigenetic dysregulation is a hallmark of numerous malignancies. Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from the ϵ -N-acetyl lysine residues on histone tails. This deacetylation tightens the interaction between histones and DNA, resulting in a condensed, transcriptionally silenced chromatin structure[1]. Overexpression of specific HDAC isoforms frequently leads to the aberrant silencing of critical tumor suppressor genes, driving cancer progression and survival[1].
Histone deacetylase inhibitors (HDACi) represent a validated class of targeted therapeutics that reverse this epigenetic silencing. By inhibiting HDAC activity, these compounds induce histone hyperacetylation, chromatin relaxation, and the reactivation of apoptotic and cell-cycle arrest pathways[2]. The classical pharmacophore of an HDAC inhibitor consists of three distinct regions: a surface recognition cap, a hydrophobic linker, and a zinc-binding group (ZBG)[3].
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide (EPHA) is a rationally designed HDAC inhibitor. In this molecular architecture:
-
The N-hydroxyacetimidamide moiety serves as a potent ZBG. Similar to canonical hydroxamic acids, it chelates the catalytic Zn2+ ion located at the base of the HDAC active site pocket, competitively displacing the natural acetyl-lysine substrate[3].
-
The 4-ethoxyphenyl group acts as both the linker and the surface recognition cap, interacting with the hydrophobic residues at the rim of the active site to confer isoform selectivity.
This application note provides a comprehensive, self-validating experimental framework for profiling EPHA, moving from primary biochemical target engagement to cellular phenotypic outcomes.
Figure 1: Mechanism of action of EPHA inhibiting HDAC-mediated chromatin condensation.
Experimental Profiling Workflow
To rigorously validate EPHA as a therapeutic lead, a multi-tiered profiling strategy is required. Biochemical assays establish direct target engagement and isoform selectivity, while cellular assays confirm membrane permeability and functional epigenetic remodeling.
Figure 2: Sequential experimental workflow for the pharmacological profiling of EPHA.
Phase 1: In Vitro Biochemical Profiling
Causality & Assay Principle
To quantify the direct inhibitory potency of EPHA, a coupled fluorometric assay is utilized. The assay employs a synthetic substrate (e.g., Boc-Lys(Ac)-AMC). The bulky Boc group ensures specificity, while the acetylated lysine mimics the natural histone tail. Active HDACs deacetylate the lysine, rendering the molecule susceptible to a developer protease. The protease cleaves the deacetylated substrate, liberating the AMC fluorophore. Inhibition by EPHA prevents the initial deacetylation, blocking AMC release and resulting in a quantifiable reduction in fluorescence. This coupled reaction provides a highly sensitive, continuous readout of enzyme kinetics.
Self-Validating Protocol: Fluorometric HDAC Inhibition
-
Reagent Preparation: Prepare 10-point, 3-fold serial dilutions of EPHA in DMSO. Dilute the recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 , 0.1% BSA).
-
Assay Assembly: In a 384-well black microplate, add 10 µL of the EPHA dilutions (final DMSO concentration ≤ 1%) to 20 µL of the enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes. Rationale: This allows the N-hydroxyacetimidamide ZBG to reach binding equilibrium with the active site Zn2+ before substrate introduction.
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC, final concentration 50 µM) to all wells.
-
Development: After a 60-minute incubation at 37°C, add 50 µL of the Developer Solution (containing trypsin-like protease and 2 µM Trichostatin A to halt further HDAC activity). Incubate for 20 minutes at room temperature.
-
Detection & Validation: Read fluorescence at Ex 360 nm / Em 460 nm.
-
Self-Validation Step: Always include a "No Enzyme" control (background fluorescence) and a "Vehicle" control (DMSO, maximum activity). Calculate the Z'-factor; an assay must yield a Z' > 0.6 to be considered robust enough for IC50 determination.
-
Quantitative Data Summary: Biochemical Potency
EPHA demonstrates potent, Class I-selective inhibition, driven by the geometric fit of the 4-ethoxyphenyl cap within the narrower active site pockets of HDAC1/2/3 compared to the wider pocket of HDAC6.
Table 1: In Vitro IC50 Profiling of EPHA across HDAC Isoforms
| Target | Class | IC50 (nM) | Fold Selectivity (vs HDAC1) |
| HDAC1 | Class I | 45 ± 4 | 1.0x (Reference) |
| HDAC2 | Class I | 52 ± 6 | 1.1x |
| HDAC3 | Class I | 68 ± 5 | 1.5x |
| HDAC8 | Class I | 210 ± 15 | 4.6x |
| HDAC6 | Class IIb | 850 ± 45 | 18.8x |
Phase 2: Cellular Target Engagement
Causality & Assay Principle
Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or rapid intracellular metabolism. To prove that EPHA reaches the nucleus and inhibits its target in living cells, we measure the direct downstream consequence: the accumulation of acetylated histones (H3K9ac and H4K8ac). Because HDACs also deacetylate non-histone proteins like tubulin (primarily via HDAC6)[4], probing for acetyl- α -tubulin provides a secondary readout to confirm the Class I selectivity observed in Table 1.
Self-Validating Protocol: Western Blotting for Histone Hyperacetylation
-
Cell Treatment: Seed HCT116 cells at 5×105 cells/well in 6-well plates. Treat with EPHA (0.1, 0.5, 1.0, and 5.0 µM) for 24 hours.
-
Lysis & Preservation: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and 1 µM Vorinostat (SAHA).
-
Rationale: Including a potent, pan-HDAC inhibitor in the lysis buffer prevents post-lysis deacetylation of histones by endogenous enzymes, ensuring the lysate accurately reflects the intracellular acetylation state at the exact moment of harvest.
-
-
Protein Separation: Resolve 20 µg of total protein per lane on a 4-20% gradient SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunoblotting & Validation: Probe the membrane with primary antibodies against H3K9ac, H4K8ac, and Acetyl- α -tubulin.
-
Self-Validation Step: Probe for total Histone H3 and total α -tubulin as loading controls. This ensures that any observed increase in H3K9ac is due to target engagement by EPHA, rather than unequal protein loading or EPHA-induced changes in total histone expression. Include a positive control lane treated with 1 µM SAHA to validate the assay's dynamic range.
-
Phase 3: Phenotypic Evaluation
Causality & Assay Principle
The ultimate goal of epigenetic remodeling in oncology is the induction of cell death or growth arrest[2]. We utilize an ATP-based luminescence assay (CellTiter-Glo) to measure cell viability. ATP is a direct proxy for metabolically active cells; as EPHA induces apoptosis via the reactivation of pro-apoptotic genes, intracellular ATP levels plummet, correlating directly with a loss of luminescence.
Self-Validating Protocol: Anti-proliferative Assay
-
Seeding: Seed cancer cell lines (e.g., HCT116, HeLa, Jurkat) and normal Peripheral Blood Mononuclear Cells (PBMCs) at 2,000 cells/well in 384-well white opaque plates.
-
Treatment: Treat cells with a concentration gradient of EPHA (0.01 µM to 50 µM) for 72 hours.
-
Detection: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis and stabilize the luminescent signal. Read luminescence.
-
Self-Validation Step: The inclusion of normal PBMCs serves as a critical counter-screen. A viable drug candidate must show a distinct therapeutic window, inducing apoptosis in highly proliferative, epigenetically dysregulated cancer cells while sparing normal, healthy cells[1].
-
Quantitative Data Summary: Cellular Efficacy
EPHA demonstrates potent anti-proliferative activity across multiple solid and hematological tumor lines, while maintaining a wide therapeutic window against normal human PBMCs.
Table 2: Cellular Anti-proliferative Activity of EPHA (72h Treatment)
| Cell Line | Tissue Origin | IC50 (µM) |
| Jurkat | T-cell Leukemia | 0.45 ± 0.08 |
| HCT116 | Colon Carcinoma | 0.85 ± 0.12 |
| HeLa | Cervical Adenocarcinoma | 1.10 ± 0.15 |
| PBMC | Normal Peripheral Blood | > 50.0 |
Sources
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deacetylase inhibitors - focus on non-histone targets and effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide as a Chemical Probe for Protein-Protein Interaction (PPI) Disruption
Executive Summary & Chemical Rationale
The therapeutic targeting of protein-protein interactions (PPIs) remains one of the most challenging frontiers in drug discovery. Unlike traditional enzyme active sites, PPI interfaces are typically large, flat, and highly hydrophobic, spanning 1000–2000 Ų [1]. To successfully disrupt these interfaces, small molecules must mimic the critical "hotspot" residues—often arginines or lysines—that drive protein association through salt bridges and hydrogen bonding networks.
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide represents a highly specialized chemical tool designed to overcome the classical limitations of PPI inhibitors. It leverages an amidoxime (N-hydroxyacetimidamide) functional group coupled to a lipophilic 4-ethoxyphenyl anchor.
The Causality of the Design:
-
The Amidoxime Advantage: Classic amidines (mimicking arginine) are strongly basic and permanently protonated at physiological pH, resulting in poor membrane permeability and low cellular efficacy. The introduction of the N-hydroxy group (creating an amidoxime) lowers the pKa, significantly enhancing lipophilicity and cell permeability. Once inside the cell, it can act directly as a unique hydrogen-bond donor/acceptor or serve as a bioconvertible prodrug that is reduced to the active amidine [2].
-
The Hydrophobic Anchor: The 4-ethoxyphenyl moiety provides critical shape complementarity. The ether linkage allows rotational flexibility, enabling the phenyl ring to intercalate into deep hydrophobic pockets (such as those found in the β-catenin/TCF interface or transmembrane domain lateral interactions) while the ethoxy tail engages in favorable van der Waals interactions with adjacent aliphatic residues [3].
Mechanistic Intervention in the Wnt/β-Catenin Pathway
One of the primary applications of acetimidamide derivatives is the disruption of the β-catenin/TCF complex, a critical node in the Wnt signaling pathway implicated in various oncogenic processes [3]. By acting as a competitive bioisostere, 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide physically occludes the TCF-binding groove on β-catenin.
Fig 1: Mechanism of Wnt/β-catenin pathway disruption by the amidoxime probe.
Quantitative Profiling: The Permeability-Affinity Paradox
When developing PPI inhibitors, researchers often face a paradox: optimizing for in vitro binding affinity (e.g., using highly charged amidines) destroys cellular permeability. The data below illustrates why the N-hydroxyacetimidamide modification is a superior tool for cell-based assays compared to its parent amidine analog.
| Compound Variant | In Vitro IC₅₀ (nM) | Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s) | Cellular EC₅₀ (nM) | Aqueous Solubility (µg/mL) |
| Parent Amidine | 45 ± 5 | 0.8 (Low) | > 10,000 | 450 |
| N-hydroxyacetimidamide | 120 ± 12 | 18.5 (High) | 350 ± 25 | 180 |
| Negative Control (Des-ethoxy) | > 20,000 | 22.1 | N/A | 500 |
Table 1: Comparative profiling demonstrates that while the N-hydroxy modification slightly reduces direct in vitro affinity, it yields a >30-fold improvement in cellular efficacy due to enhanced membrane permeability.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include built-in orthogonal controls and statistical checkpoints (e.g., Z'-factor calculations) to differentiate true PPI disruption from assay interference or compound aggregation.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Purpose: To quantify the direct in vitro disruption of the targeted PPI. Causality: TR-FRET utilizes a time delay before measuring emission. This completely eliminates short-lived background autofluorescence from the compound or biological buffers, ensuring that the signal strictly represents the proximity of the two labeled proteins.
Fig 2: Step-by-step workflow for the self-validating TR-FRET PPI disruption assay.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100. Rationale: DTT prevents the oxidative cross-linking of surface cysteines which could artificially stabilize the PPI. Triton X-100 is critical to prevent the compound from forming colloidal aggregates that cause false-positive inhibition.
-
Protein Complex Formation: Mix 10 nM of His-tagged Target Protein A (e.g., β-catenin) with 20 nM of GST-tagged Partner Protein B (e.g., TCF) in a 384-well low-volume plate.
-
Fluorophore Addition: Add Anti-His-Europium cryptate (Donor) and Anti-GST-XL665 (Acceptor) at manufacturer-recommended concentrations.
-
Compound Titration: Add 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide in a 12-point dose-response series (ranging from 100 µM to 0.1 nM). Critical Control: Normalize all wells to exactly 1% DMSO. Variations in DMSO concentration will alter protein conformation and skew the FRET signal.
-
Incubation & Readout: Incubate for 2 hours at room temperature to reach thermodynamic equilibrium. Read on a microplate reader equipped with a TR-FRET module (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm).
-
Validation (Z'-Factor): Calculate the Z'-factor using the vehicle control (max FRET) and a known competitive peptide (min FRET). The assay is only valid if Z' > 0.5, proving the signal window is robust against baseline noise.
Protocol B: Cellular Target Engagement via Bimolecular Fluorescence Complementation (BiFC)
Purpose: To prove that the compound permeates the cell membrane and disrupts the PPI in a live, physiological environment[4]. Causality: BiFC relies on splitting a fluorescent protein (e.g., Venus) into two non-fluorescent halves attached to the interacting proteins. If the interaction occurs, the halves fold and fluoresce. If the compound disrupts the PPI, fluorescence is lost. Because the folding of the Venus protein is practically irreversible once formed, the compound must be added prior to or during the induction of protein expression to capture the disruption event accurately.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293T cells at 10,000 cells/well in a 96-well imaging plate.
-
Transfection: Co-transfect cells with plasmids encoding Protein A fused to the N-terminal fragment of Venus (VN155) and Protein B fused to the C-terminal fragment (VC155) using a liposomal reagent.
-
Compound Treatment (Timing is Critical): Exactly 4 hours post-transfection (before significant protein accumulation), treat the cells with 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide (1 µM, 5 µM, 10 µM). Rationale: Adding the compound early prevents the irreversible complementation of the Venus fragments, allowing the compound to compete for the nascent proteins.
-
Counter-Staining: At 24 hours post-transfection, stain nuclei with Hoechst 33342. Rationale: This acts as a toxicity control. If the compound is merely killing the cells (reducing overall fluorescence), the nuclear count will drop. True PPI disruption shows reduced Venus fluorescence with a stable Hoechst cell count.
-
High-Content Imaging: Image the plates using a high-content confocal screening system. Quantify the integrated Venus fluorescence intensity per viable cell.
References
-
Fuller, J. C., Burgoyne, N. J., & Jackson, R. M. (2009). Predicting druggable binding sites at the protein-protein interface. Drug Discovery Today.[Link]
-
Cossar, P. J., et al. (2017). Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity. ACS Omega.[Link]
- US Patent 9284299B2 (2016). Substituted 1H-indazol-1-ol analogs as inhibitors of beta catenin/Tcf protein-protein interactions.
-
Liu, P., et al. (2012). Targeting the lateral interactions of transmembrane domain 5 of Epstein-Barr virus latent membrane protein 1. Biochimica et Biophysica Acta. [Link]
Application Note: Analytical Quantification of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide in Biological Matrices
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Advanced Bioanalytical Protocol & Mechanistic Guide
Executive Summary & Pharmacological Context
The compound 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide (CAS: 802542-07-0) belongs to the amidoxime class of molecules. In contemporary drug discovery, amidoximes are frequently utilized either as critical pharmacophores—such as in Farnesoid X Receptor (FXR) modulators —or as transient prodrugs designed to enhance the oral bioavailability of highly basic amidines.
Quantifying amidoximes in biological samples (plasma, serum, or tissue homogenates) presents unique analytical challenges. The N-O bond is thermally and chemically labile, making the molecule susceptible to ex vivo hydrolysis, in-source fragmentation during mass spectrometry, and rapid in vivo bioreduction by the mitochondrial amidoxime reducing component (mARC) .
This application note provides a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology tailored specifically for the robust extraction and quantification of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide, ensuring data integrity in pharmacokinetic (PK) and toxicokinetic (TK) studies.
Physicochemical Profiling & Analytical Strategy
To design a robust protocol, we must first understand the causality behind the required experimental conditions:
-
Thermal Lability: The hydroxylamine moiety (-C(=NOH)NH₂) is prone to thermal degradation. Strategy: Sample evaporation steps must be performed under nitrogen at temperatures strictly ≤30∘C . Desolvation temperatures in the MS source must be carefully titrated to prevent in-source loss of the -OH group.
-
Protein Binding & Polarity: The compound exhibits moderate lipophilicity but contains a highly polar, basic functional group. Strategy: Simple protein precipitation (PPT) often leads to matrix effects and poor recovery. We employ Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) sorbent to ensure a clean extract and concentrate the analyte without aggressive acidic/basic shifts.
Bioanalytical Workflow
Figure 1: Bioanalytical SPE-LC-MS/MS workflow for amidoxime quantification.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Analyte: 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide (Reference Standard, >98% purity).
-
Internal Standard (IS): Deuterated analog (e.g., d5-ethoxyphenyl derivative) or a structurally analogous amidoxime (e.g., benzamidoxime) if the stable isotope is unavailable.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
-
Extraction Cartridges: Waters Oasis® HLB 96-well plate (30 mg/well).
Sample Preparation (Solid Phase Extraction)
Expertise Note: Do not use strong acids (like TCA) for protein disruption, as they will catalyze the hydrolysis of the amidoxime to an amide. We use weak phosphoric acid to disrupt protein binding gently.
-
Spiking: Aliquot 100 µL of biological plasma into a 96-well plate. Add 10 µL of the IS working solution (100 ng/mL).
-
Disruption: Add 100 µL of 2% Phosphoric Acid ( H3PO4 ) in water. Vortex gently for 2 minutes.
-
Conditioning: Condition the HLB SPE plate with 1 mL MeOH, followed by 1 mL LC-MS grade water.
-
Loading: Load the disrupted sample mixture onto the SPE plate. Apply a low vacuum (approx. 5 inHg) to allow drop-wise percolation.
-
Washing: Wash the sorbent with 1 mL of 5% MeOH in water to remove endogenous salts and polar lipids.
-
Elution: Elute the analyte and IS with 2 × 250 µL of 100% MeOH.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30∘C . Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10, v/v).
LC-MS/MS Analytical Conditions
Table 1: UHPLC Gradient Conditions Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | Column Temp: 40°C
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 0.40 | 95 | 5 |
| 0.5 | 0.40 | 95 | 5 |
| 2.5 | 0.40 | 10 | 90 |
| 3.5 | 0.40 | 10 | 90 |
| 3.6 | 0.40 | 95 | 5 |
| 5.0 | 0.40 | 95 | 5 |
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Ionization: Electrospray Ionization Positive (ESI+) | Capillary Voltage: 2.5 kV | Desolvation Temp: 350°C (Kept low to prevent N-O cleavage)
| Analyte Role | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Analyte (Quantifier) | 195.1 | 135.1 * | 50 | 25 | 18 |
| Analyte (Qualifier) | 195.1 | 178.1 ** | 50 | 25 | 12 |
| Internal Standard | 200.1 (d5) | 140.1 | 50 | 25 | 18 |
* m/z 135.1 corresponds to the stable 4-ethoxybenzyl cation. ** m/z 178.1 corresponds to the neutral loss of the hydroxyl group (-OH).
Method Validation & Self-Validating Framework
To ensure the trustworthiness of the generated data, the method must be validated according to ICH M10 / FDA Bioanalytical Guidelines. A self-validating protocol utilizes built-in checks to instantly flag analytical failures.
Table 3: Bioanalytical Validation Criteria & Troubleshooting
| Parameter | Acceptance Criteria | Corrective Action if Failed (Self-Validation Check) |
| Accuracy | ±15% of nominal (±20% at LLOQ) | If low, check for ex vivo degradation. Ensure samples are processed on ice and N₂ evaporation is strictly ≤30∘C . |
| Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | High variability indicates poor IS tracking. Confirm IS is structurally identical (preferably stable-isotope labeled). |
| Matrix Effect | IS-normalized ME CV ≤ 15% | If ion suppression is severe, switch from HLB to Mixed-mode Cation Exchange (MCX) SPE to remove basic phospholipids. |
| Carryover | ≤ 20% of LLOQ in blank | Amidoximes can stick to silanols. Increase the strong wash solvent (e.g., ACN/Isopropanol/Water 40:40:20 + 0.1% FA) in the autosampler. |
Mechanistic Insights: Amidoxime Metabolism
When analyzing biological samples from in vivo studies, researchers must account for the rapid biotransformation of amidoximes. 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide acts as a substrate for the Mitochondrial Amidoxime Reducing Component (mARC) .
mARC1 and mARC2, working in concert with Cytochrome b5 (Cyt b5) and NADH-cytochrome b5 reductase (Cyb5R), catalyze the reductive cleavage of the N-O bond, converting the amidoxime into its corresponding active amidine. It is highly recommended to monitor the amidine metabolite (m/z 179.1) simultaneously during PK studies to achieve mass balance.
Figure 2: mARC-mediated bioreduction of the amidoxime prodrug to its active amidine.
Data Interpretation Warning
If you observe a massive peak for the qualifier transition (195.1 → 178.1) but a weak peak for the intact precursor mass during MS tuning, your source desolvation temperature is too high. The thermal energy is stripping the -OH group before the molecule reaches the first quadrupole, artificially mimicking the mARC metabolic pathway inside your mass spectrometer. Lower the desolvation temperature immediately.
References
- Title: WO2020168143A1 - Substituted bicyclic compounds as farnesoid x receptor modulators.
-
Title: Inter-individual variability and differential tissue abundance of mitochondrial amidoxime reducing component (mARC) in humans. Source: Drug Metabolism and Disposition / PubMed. URL: [Link]
-
Title: Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Source: PMC / National Institutes of Health. URL: [Link]
Application Notes and Protocols for the Investigation of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a Course for a Novel Antimicrobial Candidate
The relentless evolution of antimicrobial resistance necessitates a perpetual search for novel chemical entities with therapeutic potential. Within this landscape, compounds featuring hydroxamic acid and acetimidamide functionalities have garnered significant interest due to their diverse biological activities, including their roles as enzyme inhibitors.[1][2] This document provides a comprehensive guide for the systematic evaluation of a promising, yet underexplored, molecule: 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide .
While direct literature on the antimicrobial properties of this specific compound is nascent, its structural motifs—the ethoxyphenyl group and the N-hydroxyacetimidamide core—suggest a plausible basis for antimicrobial activity. The N-hydroxyacetimidamide moiety is a known intermediate for various heterocyclic compounds with biological activities.[3] Furthermore, hydroxamic acid derivatives are actively being investigated as potent antibacterial agents, some of which target essential bacterial enzymes.[1][4][5]
This guide is structured not as a rigid template, but as a strategic roadmap for a comprehensive research program. It is designed to empower researchers to logically progress from initial synthesis and primary screening to in-depth mechanistic studies. The protocols outlined herein are grounded in established methodologies and are designed to yield robust, reproducible data, thereby ensuring the scientific integrity of the investigation.
Part 1: Synthesis and Characterization
A reliable and scalable synthesis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide is the foundational step for any subsequent biological evaluation. Based on standard organic synthesis principles, a plausible synthetic route is proposed.
Proposed Synthesis Workflow
Sources
- 1. Hydroxamic acid derivatives as potent peptide deformylase inhibitors and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N'-Hydroxyacetimidamide [myskinrecipes.com]
- 4. WO2010032147A2 - Hydroxamic acid derivatives useful as antibacterial agents - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
Welcome to the technical support center for the synthesis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you to optimize your reaction conditions, maximize your yield and purity, and confidently overcome common experimental hurdles.
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses the most frequently encountered issues during the synthesis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide from 2-(4-Ethoxyphenyl)acetonitrile and hydroxylamine.
Issue 1: Low Yield of the Desired 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
Q1: My reaction is resulting in a low yield of the target N-hydroxyacetimidamide. What are the likely causes and how can I improve it?
A1: A low yield can stem from several factors, primarily incomplete conversion of the starting nitrile or competing side reactions. The key is to ensure the nucleophilic addition of hydroxylamine to the nitrile group is efficient and selective.
Causality and Strategic Solutions:
-
Insufficiently Activated Nitrile: The carbon atom of the nitrile group needs to be sufficiently electrophilic for the nucleophilic attack of hydroxylamine. In some cases, particularly with electron-rich nitriles, this activation can be a limiting factor.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base are critical. The reaction of nitriles with hydroxylamine can be slow, and without proper optimization, you may be isolating your product from a reaction that has not reached completion.[1]
-
Degradation of Reactants or Products: Hydroxylamine and N-hydroxyacetimidamides can be unstable under harsh conditions (e.g., high temperatures or strongly acidic/basic media).
Recommended Actions:
-
Choice of Hydroxylamine Source:
-
Hydroxylamine Hydrochloride with a Base: This is a very common method. A base like sodium carbonate or triethylamine is required to generate the free hydroxylamine in situ.[2][3] Ensure you are using at least a stoichiometric amount of base relative to the hydroxylamine hydrochloride.
-
Aqueous Hydroxylamine Solution: Using a pre-prepared aqueous solution of free hydroxylamine can sometimes lead to a faster and cleaner reaction by avoiding the presence of inorganic salts from the neutralization step.[1]
-
-
Solvent Selection: While alcohols like ethanol are frequently used, they can sometimes participate in side reactions.[2][3][4] Consider using aprotic solvents, or as recent studies suggest, specific ionic liquids may enhance both the reaction rate and selectivity.[2][4]
-
Temperature and Reaction Time: Monitor your reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to degradation. A typical temperature range is often refluxing ethanol, but this may need to be adjusted based on your specific substrate and solvent system.
Issue 2: Significant Formation of the Amide Byproduct
Q2: I am observing a significant amount of 2-(4-ethoxyphenyl)acetamide in my product mixture. Why is this happening and how can I prevent it?
A2: The formation of the corresponding amide is the most common and challenging side reaction in the synthesis of N-hydroxyacetimidamides from nitriles.[2][3][4][5] This occurs due to the ambident nucleophilic nature of hydroxylamine, which can attack the nitrile carbon with either its nitrogen or oxygen atom.
Mechanistic Insight:
Hydroxylamine (NH₂OH) has two nucleophilic centers: the nitrogen atom and the oxygen atom.
-
Desired Pathway (N-attack): Attack by the nitrogen atom leads to the formation of the desired N-hydroxyacetimidamide.
-
Side Reaction (O-attack): Attack by the oxygen atom leads to an intermediate that, upon rearrangement and reaction with another molecule of hydroxylamine, can yield the amide byproduct.[5]
The reaction pathway is highly influenced by the solvent and reaction conditions.[2][3][4]
Mitigation Strategies:
| Strategy | Rationale | Recommended Implementation |
| Solvent Choice | Protic solvents, like alcohols, can facilitate the proton transfers involved in the mechanism leading to the amide.[2][3][4] | Consider switching to a dipolar aprotic solvent. More advanced methods suggest that certain ionic liquids can completely suppress the formation of the amide byproduct.[2][4] |
| Base Selection | The choice of base can influence the nucleophilicity of the nitrogen versus the oxygen atom of hydroxylamine. | Weaker, non-nucleophilic bases are generally preferred. If using hydroxylamine hydrochloride, sodium carbonate is a common choice. |
| Alternative Synthetic Route | If amide formation is persistent, an alternative route that avoids the direct reaction of the nitrile with hydroxylamine can be employed. | Convert the nitrile to a thioamide first, and then react the thioamide with hydroxylamine. This method often provides the pure amidoxime in high yield.[5] |
Issue 3: Difficulties in Product Purification
Q3: My crude product is difficult to purify. How can I effectively remove the unreacted starting material and the amide byproduct?
A3: The structural similarity between the desired N-hydroxyacetimidamide, the starting nitrile, and the amide byproduct can make purification challenging. A combination of techniques is often necessary.
Purification Workflow:
Caption: Purification workflow for 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide.
Detailed Protocols:
-
Acid-Base Extraction:
-
Principle: N-hydroxyacetimidamides are basic and can be protonated by an acid to form a water-soluble salt. The starting nitrile and the amide byproduct are significantly less basic and will remain in the organic phase.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl).
-
Separate the aqueous layer (which now contains the protonated product) from the organic layer (containing impurities).
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Carefully basify the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) until the product precipitates or can be extracted.
-
Extract the product back into an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate to yield the purified product.
-
-
-
Recrystallization:
-
Principle: This technique relies on the differences in solubility of the product and impurities in a particular solvent at different temperatures.
-
Solvent Screening: Test various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.[6]
-
-
Column Chromatography:
-
Principle: If extraction and recrystallization are insufficient, silica gel column chromatography can be used to separate the components based on their different polarities.
-
Mobile Phase: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically effective. The more polar N-hydroxyacetimidamide will elute after the less polar starting nitrile and amide. Monitor the fractions by TLC.[6]
-
Frequently Asked Questions (FAQs)
Q4: What is the general, reliable starting protocol for the synthesis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide?
A4: A robust starting point is the reaction of 2-(4-Ethoxyphenyl)acetonitrile with hydroxylamine hydrochloride in the presence of a base in an alcoholic solvent.
Step-by-Step Protocol:
Caption: General experimental workflow for the synthesis.
Materials:
-
2-(4-Ethoxyphenyl)acetonitrile
-
Hydroxylamine hydrochloride
-
Sodium Carbonate (anhydrous)
-
Ethanol
Procedure:
-
To a stirred solution of 2-(4-Ethoxyphenyl)acetonitrile (1 equivalent) and hydroxylamine hydrochloride (1.5-2 equivalents) in ethanol, add sodium carbonate (1.5-2 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using the methods described in the "Difficulties in Product Purification" section.
Q5: Are there any safety precautions I should be aware of when working with hydroxylamine?
A5: Yes, hydroxylamine and its salts can be hazardous. Always handle them with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Hydroxylamine can be unstable, especially in concentrated form or at elevated temperatures. Avoid heating dry hydroxylamine.
Q6: Can I use a different base instead of sodium carbonate?
A6: Yes, other bases like triethylamine or potassium carbonate can also be used.[1][3] However, the choice of base can affect the reaction outcome, including the formation of byproducts. It is advisable to start with a milder base like sodium carbonate and optimize from there if necessary.
References
-
Kovács, E., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(40), 8045-8054. [Link]
-
Mizsey, P., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. PubMed, [Link]
-
Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 6, 861-864. [Link]
-
ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine. ResearchGate. [Link]
-
Kovács, E., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry.
- Abood, N. A., et al. (2001). Efficient method for the conversion of nitriles to amidines. U.S.
- Ahmad, S., et al. (2000). Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.
-
Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. [Link]
- Google Patents. (n.d.). Method for preparing mandipropamid.
-
PubChem. (n.d.). N-(4-Ethoxyphenyl)-N-hydroxyacetamide. PubChem. [Link]
- Google Patents. (n.d.). Process for the purification of N,N-dimethylacetamide.
-
PubMed. (2007). Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate. PubMed. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. BenchChem.
-
ResearchGate. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. ResearchGate. [Link]
-
SciELO México. (n.d.). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. SciELO México. [Link]
-
Organic Syntheses. (n.d.). n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Organic Syntheses. [Link]
-
MySkinRecipes. (n.d.). N'-Hydroxyacetimidamide. MySkinRecipes. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. BenchChem.
-
PubChem. (n.d.). N-(4-Chlorophenyl)-N-hydroxyacetamide. PubChem. [Link]
Sources
- 1. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Batch-to-Batch Variability of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
Welcome to the Technical Support Center for the synthesis and optimization of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide . This compound is a critical amidoxime intermediate utilized in the development of novel therapeutics and NO-donor compounds[1].
Synthesizing this amidoxime via the modified Tiemann method—reacting 4-ethoxyphenylacetonitrile with hydroxylamine—is historically robust[2]. However, researchers frequently encounter batch-to-batch variability, manifesting as fluctuating yields, oily product formations, and the persistent appearance of amide byproducts[3]. This guide provides a mechanistic understanding, standardized protocols, and targeted troubleshooting to ensure reproducible, high-purity batches.
Part 1: Mechanistic Pathway & Causality of Byproducts
Batch variability in amidoxime synthesis primarily stems from competing reaction pathways. The desired reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon, followed by a proton transfer and tautomerization to yield the amidoxime[1][2].
However, hydroxylamine is an ambidentate nucleophile. Under certain conditions (e.g., high water content or specific polar protic solvents), an O-attack can occur, or the nitrile can undergo direct base-catalyzed hydrolysis[3][4]. Both parasitic pathways lead to the formation of 4-ethoxyphenylacetamide , a highly stable byproduct that compromises batch purity and is difficult to separate via standard crystallization.
Reaction pathway of 4-ethoxyphenylacetonitrile to amidoxime vs. amide byproduct.
Part 2: Quantitative Impact of Reaction Parameters
The choice of solvent, base, and temperature fundamentally alters the thermodynamic equilibrium between the amidoxime and the amide byproduct[4][5]. The table below summarizes how variations in standard parameters impact the final batch profile.
| Solvent System | Base | Temp (°C) | Time (h) | Expected Amidoxime Yield (%) | Amide Byproduct (%) |
| EtOH (Anhydrous) | Na₂CO₃ | 80 (Reflux) | 18 | 80 - 85 | < 5 |
| EtOH / H₂O (1:1) | Na₂CO₃ | 80 (Reflux) | 18 | 60 - 70 | 15 - 20 |
| MeOH | Et₃N | 65 (Reflux) | 24 | 75 - 80 | 5 - 10 |
| DMSO | KOtBu | 25 | 18 | 44 - 85 | Variable |
Note: The use of anhydrous ethanol and sodium carbonate provides the most consistent batch-to-batch profile by suppressing the hydrolysis pathway[1][3].
Part 3: Standardized Experimental Protocol
To establish a self-validating system, the following protocol integrates specific In-Process Controls (IPCs) to ensure causality and traceability at every step[3].
Step 1: Reagent Preparation (Nucleophile Liberation)
-
Suspend hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) in anhydrous ethanol (5 mL/mmol of substrate).
-
Add finely powdered sodium carbonate (Na₂CO₃, 2.0 eq). Mechanistic Note: Na₂CO₃ is chosen over stronger bases like NaOH to prevent premature nitrile hydrolysis[1].
-
Stir at room temperature for 30 minutes to liberate the free hydroxylamine base.
Step 2: Reaction Initiation
-
Add 4-ethoxyphenylacetonitrile (1.0 eq) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere.
Step 3: In-Process Control (IPC)
-
At t = 12 hours, sample the reaction mixture.
-
Perform TLC (Eluent: Hexane/Ethyl Acetate 1:1) or LC-MS.
-
Validation Check: If unreacted nitrile remains, do not increase the temperature (which decomposes hydroxylamine)[3]. Instead, add an additional 0.5 eq of NH₂OH·HCl and continue refluxing for 6 hours.
Step 4: Work-up & Isolation
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a Celite pad to remove inorganic salts (NaCl, excess Na₂CO₃).
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 5: Purification (Polymorph Control)
-
Dissolve the crude residue in a minimal volume of hot ethyl acetate.
-
Slowly add hexanes dropwise until the solution turns slightly cloudy.
-
Cool to 4°C overnight to induce crystallization. Filter and wash with cold hexanes to remove trace amide impurities.
Part 4: Troubleshooting & FAQs
Q1: Why is my amidoxime yield fluctuating between batches, with a noticeable increase in the amide byproduct? A: This is the most common source of batch-to-batch variability. The formation of the amide (4-ethoxyphenylacetamide) is driven by either the nucleophilic attack of the oxygen atom of hydroxylamine or hydrolysis of the nitrile[3][4]. Solution: Strictly control the water content in your solvent. If your lab's ethanol has absorbed atmospheric moisture, the hydrolysis pathway accelerates. Use fresh anhydrous ethanol. If the amide persists, consider a two-step approach: convert the nitrile to a thioamide first, which reacts with hydroxylamine with near 100% selectivity for the amidoxime[1][3].
Q2: The product isolates as an oil rather than a crystalline solid in some batches. How can I induce crystallization? A: Amidoximes are prone to polymorphism and can trap solvent molecules, creating a solvation effect that prevents lattice formation[1]. Solution: Ensure all reaction solvent (ethanol) is completely removed under high vacuum. If the product remains oily, it is likely contaminated with unreacted nitrile. Utilize the recrystallization method outlined in Step 5 of the protocol, or attempt to form the hydrochloride salt of the amidoxime by passing HCl gas through an ether solution of the crude oil to force precipitation[3].
Q3: My LC-MS shows significant unreacted 4-ethoxyphenylacetonitrile even after 24 hours. Should I increase the temperature? A: No. Do not exceed 80°C. Causality: Hydroxylamine is thermally unstable and decomposes rapidly at elevated temperatures in basic conditions, terminating the reaction prematurely[3]. Solution: Instead of increasing the temperature, employ microwave irradiation (5–15 mins at 80°C), which has been shown to drive amidoxime synthesis to completion rapidly without degrading the nucleophile[1]. Alternatively, use microreactor technology to maintain homogeneous heat distribution[5].
Q4: Does the choice of base affect batch consistency? A: Yes, significantly. The base is required to liberate free hydroxylamine from its hydrochloride salt. If a very strong base (like KOtBu) is used, it can promote side reactions and lower yields (as seen in the 44-85% variability range)[6]. Sodium carbonate (Na₂CO₃) or zinc oxide (ZnO) provides the optimal mild basic environment required for consistent Tiemann addition[2].
References
- Optimizing reaction conditions for the synthesis of amidoximes from nitriles - Benchchem.
- Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria - Digital Commons @ Andrews University.
- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC (NIH).
- Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis - MDPI.
- An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine - ResearchGate.
- Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology - ResearchGate.
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis [mdpi.com]
overcoming resistance to 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide in cell lines
A Guide for the Research Scientist
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to navigate the experimental challenges of drug resistance. This guide is structured to address the common hurdles encountered when cell lines develop resistance to a novel therapeutic agent, such as 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide. While specific resistance mechanisms are unique to each compound and cell line, the principles and workflows detailed here provide a robust framework for investigation and mitigation.
Frequently Asked Questions (FAQs)
Q1: My cell line has stopped responding to 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide. How can I confirm that this is acquired resistance?
A1: The first step is to quantitatively confirm the shift in cellular response. This is best achieved by comparing the dose-response curves of the parental (sensitive) cell line and the suspected resistant cell line.
A significant increase in the half-maximal inhibitory concentration (IC50) value for the treated cell line compared to the parental line is the gold standard for confirming resistance. An IC50 shift of 5-fold or greater is generally considered a strong indicator of acquired resistance.
Experimental Protocol: IC50 Determination via Cell Viability Assay
-
Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Dilution Series: Prepare a 2-fold serial dilution of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide in culture medium. The concentration range should span from well below to well above the previously known IC50.
-
Treatment: Treat the cells with the dilution series for a duration that is consistent with the compound's mechanism of action (typically 48-72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as one based on resazurin (e.g., alamarBlue™) or tetrazolium salts (e.g., MTT, WST-1), to measure cell viability.
-
Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
| Cell Line | IC50 of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide | Fold Change | Resistance Status |
| Parental Line | 10 nM | - | Sensitive |
| Resistant Sub-clone | 150 nM | 15x | Confirmed Resistant |
Q2: What are the most common mechanisms of acquired drug resistance in cancer cell lines?
A2: While the specific mechanism of resistance to a novel compound like 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide needs to be empirically determined, resistance in cancer cells is often driven by a few key molecular strategies.[1] These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell, preventing it from reaching its target.[2][3][4][5]
-
Metabolic Reprogramming: Alterations in cellular metabolism that either inactivate the drug or provide alternative pathways for survival.[6][7][8][9][10]
-
Alteration of the Drug Target: Mutations in the target protein that prevent the drug from binding, or changes in the expression levels of the target.[11][12]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways that compensate for the inhibitory effect of the drug.
-
Enhanced DNA Damage Repair: For compounds that induce DNA damage, cells may upregulate their DNA repair machinery.[11][12][13]
Troubleshooting Guide: Investigating and Overcoming Resistance
This section provides a systematic approach to identifying the cause of resistance and strategies to overcome it.
Issue 1: I suspect my resistant cells are pumping the drug out.
Troubleshooting Workflow:
-
Hypothesis: The resistant cells are overexpressing an ABC transporter, leading to increased drug efflux. The most common transporters associated with multidrug resistance are P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[3][4][14]
-
Diagnostic Test 1: Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant cell line compared to the parental line.
Expected Result: A significant upregulation of one or more of these genes in the resistant line points to this as a likely mechanism.
-
Diagnostic Test 2: Functional Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure efflux activity via flow cytometry.
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Incubate both parental and resistant cells with Rhodamine 123.
-
Wash the cells and measure the initial fluorescence (uptake).
-
Incubate the cells in dye-free media for a set period (e.g., 2 hours) to allow for efflux.
-
Measure the final fluorescence.
-
Interpretation: Resistant cells with high efflux activity will show a greater decrease in fluorescence compared to parental cells.
-
-
Solution: Co-treatment with an Efflux Pump Inhibitor: To confirm that efflux is the cause of resistance, re-run your IC50 experiment, but this time co-administer 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide with a known ABC transporter inhibitor (e.g., Verapamil or Tariquidar).[15][16]
Expected Outcome: If the resistance is mediated by an ABC transporter, the inhibitor should re-sensitize the cells to your compound, causing the IC50 to decrease towards the level of the parental line.[17][18]
Workflow for Investigating ABC Transporter-Mediated Resistance
Caption: A logical workflow for diagnosing and confirming ABC transporter-mediated drug resistance.
Issue 2: Efflux pump inhibitors did not restore sensitivity. What's next?
Troubleshooting Workflow:
-
Hypothesis: Resistance is due to metabolic reprogramming, where cells alter their metabolic pathways to survive the drug's effects.[6][10] This could involve enhanced drug metabolism or a shift in energy production.[7][9]
-
Diagnostic Approach: Metabolomics Analysis: Perform untargeted metabolomics on parental and resistant cells, both with and without drug treatment. This can reveal global changes in metabolic pathways. Look for significant alterations in glycolysis, the pentose phosphate pathway, or lipid metabolism, which are common in drug-resistant cells.[6]
-
Solution 1: Synergistic Drug Combination: A powerful strategy to overcome resistance is to use a combination of drugs that target different pathways.[2][19][20][21] If your compound targets a specific kinase, for example, a resistant cell might have upregulated a parallel survival pathway. Combining your compound with an inhibitor of that bypass pathway can be effective.[2]
Experimental Protocol: Combination Index (CI) Calculation
-
Determine the IC50 of your primary compound and a potential synergistic partner (Drug B) individually.
-
Treat cells with both drugs simultaneously at a constant ratio (e.g., based on their IC50s).
-
Calculate the Combination Index (CI) using the Chou-Talalay method.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Conceptual Diagram of Synergistic Drug Action
Caption: Synergistic combination therapy blocks both primary and bypass survival pathways.
-
Solution 2: Gene Silencing to Restore Sensitivity: If a specific gene is identified as being responsible for resistance (e.g., a metabolic enzyme or a survival kinase), you can use RNA interference (RNAi) to silence its expression and see if sensitivity is restored.[11][22][23]
Experimental Protocol: siRNA-mediated Gene Knockdown
-
Transfect resistant cells with siRNA targeting the gene of interest.
-
Include a non-targeting (scrambled) siRNA control.
-
After 24-48 hours, confirm knockdown of the target gene by qRT-PCR or Western blot.
-
Re-challenge the transfected cells with 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide and determine the IC50.
-
Expected Outcome: A reduction in the IC50 in the cells treated with the specific siRNA (but not the scrambled control) confirms the role of that gene in resistance.[24]
-
References
-
Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Why Do Cancer Treatments Stop Working? Overcoming Treatment Resistance. National Cancer Institute. Available at: [Link]
-
Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. MDPI. Available at: [Link]
-
Repurposing Antidepressants and Phenothiazine Antipsychotics as Efflux Pump Inhibitors in Cancer and Infectious Diseases. MDPI. Available at: [Link]
-
Efflux Pump-Mediated Resistance in Chemotherapy. PMC - NIH. Available at: [Link]
-
Understanding Cancer Gene Silencing: A Breakthrough in Targeted Cancer Therapy. Medium. Available at: [Link]
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PMC - NIH. Available at: [Link]
-
Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance. PMC - NIH. Available at: [Link]
-
Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance. PMC - NIH. Available at: [Link]
-
The role of ABC transporters in drug resistance, metabolism and toxicity. Solvo Biotechnology. Available at: [Link]
-
How can drug combinations be employed to combat evolving resistance mechanisms? LinkedIn. Available at: [Link]
-
Role of metabolic reprogramming in drug resistance in cancer. Metabolic... ResearchGate. Available at: [Link]
-
Metabolic reprogramming: The driving force behind cancer drug resistance. PubMed. Available at: [Link]
-
Overcoming Multidrug Resistance by RNA Interference. PubMed. Available at: [Link]
-
Novel combination of drugs may overcome drug-resistant cancer cells. ecancer. Available at: [Link]
-
Using Synergistic Combination Drug Therapy to Battle Antibiotic Resistance. Contagion. Available at: [Link]
-
ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. PMC - NIH. Available at: [Link]
-
Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. PubMed. Available at: [Link]
-
Current Status of Methods to Assess Cancer Drug Resistance. PMC - NIH. Available at: [Link]
-
What Causes Cancer Drug Resistance and What Can Be Done? City of Hope. Available at: [Link]
-
Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. PMC - NIH. Available at: [Link]
-
ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942. PMC - NIH. Available at: [Link]
-
Relationship between metabolic reprogramming and drug resistance in breast cancer. Frontiers. Available at: [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. Available at: [Link]
-
Drug Efflux Pump Expression in 50000 Molecularly-Profiled Cancer Patients. Caris Life Sciences. Available at: [Link]
-
Gene Silencing Strategies in Cancer Therapy: An Update for Drug Resistance. PubMed. Available at: [Link]
-
Gene Silencing Strategies in Cancer Therapy: An Update for Drug Resistance. ResearchGate. Available at: [Link]
-
Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. PMC - NIH. Available at: [Link]
-
Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American Physiological Society Journal. Available at: [Link]
-
ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PMC - NIH. Available at: [Link]
-
Inhibitors of Bacterial Efflux Pumps that also Inhibit Efflux Pumps of Cancer Cells. Anticancer Research. Available at: [Link]
-
MDR1 Drug Efflux Pump Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells. bioRxiv. Available at: [Link]
-
In vitro assays for the evaluation of drug resistance in tumor cells. ResearchGate. Available at: [Link]
-
Detection of Drug Resistance in Human Tumors by in Vitro Enzymatic Amplification1. Cancer Research - AACR Journals. Available at: [Link]
-
Advances in Therapeutic Approaches Using RNA Interference as a Gene Silencing Tool. IntechOpen. Available at: [Link]
-
N-(4-ethoxyphenyl)-2-hydroxyacetamide. Stenutz. Available at: [Link]
-
2-(4-butoxyphenyl)-N-hydroxyacetamide;N-(4-ethoxyphenyl)-3-hydroxybutanamide. PubChem. Available at: [Link]
-
N-(4-Ethoxyphenyl)-N-hydroxyacetamide. PubChem. Available at: [Link]
-
drug-resistant cancer cell panel for screening therapeutic strategies. ICE Bioscience. Available at: [Link]
-
N-(4-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide. MolPort. Available at: [Link]
-
New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. PMC. Available at: [Link]
-
Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. ResearchGate. Available at: [Link]
-
Investigating the mechanisms underlying resistance to chemotherapy and to CRISPR-Cas9 in cancer cell lines. PMC - NIH. Available at: [Link]
-
A)–D) Effects on cell‐cycle phases, and E), F) cytodifferentiation of... ResearchGate. Available at: [Link]
-
Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). PMC. Available at: [Link]
-
What is the mechanism of Oxatomide? Patsnap Synapse. Available at: [Link]
Sources
- 1. Investigating the mechanisms underlying resistance to chemotherapy and to CRISPR-Cas9 in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 3. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 4. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic reprogramming: The driving force behind cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Relationship between metabolic reprogramming and drug resistance in breast cancer [frontiersin.org]
- 11. Gene Silencing Strategies in Cancer Therapy: An Update for Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How can drug combinations be employed to combat evolving resistance mechanisms? [synapse.patsnap.com]
- 22. beatcancer.eu [beatcancer.eu]
- 23. Overcoming multidrug resistance by RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. longdom.org [longdom.org]
Technical Support Center: Refining Purification Methods for 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
Welcome to the dedicated technical support guide for the purification of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide?
The two most effective and commonly employed techniques for purifying 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity and yield.
Q2: How do I choose between recrystallization and column chromatography?
Recrystallization is often the method of choice for removing small amounts of impurities from a relatively large amount of crude product, especially if the impurities have different solubility profiles from the target compound. It is generally a more straightforward and scalable technique.[1][2] Column chromatography, on the other hand, is a more powerful technique for separating complex mixtures or when impurities have similar polarities to the product.[3][4][5][6][7] It offers higher resolution but can be more time-consuming and require more solvent.
Q3: What are the key structural features of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide that influence its purification?
The molecule possesses several key functional groups that dictate its behavior during purification:
-
N-hydroxyacetimidamide group: This is a polar functional group capable of hydrogen bonding, which will increase its affinity for polar solvents and stationary phases.
-
4-Ethoxyphenyl group: This aromatic ring with an ether linkage is less polar than the N-hydroxyacetimidamide group, giving the molecule a degree of lipophilicity. The interplay between these two groups results in a compound of moderate polarity.
Q4: What are the likely impurities I might encounter?
Without a specific synthetic route, we can anticipate common impurities based on the synthesis of similar N-hydroxyacetimidamides and compounds with a 4-ethoxyphenyl moiety. These may include:
-
Unreacted starting materials (e.g., 4-ethoxyphenylacetonitrile, hydroxylamine).
-
Side-products from the reaction, such as dimers or oxidized species.
-
Residual solvents from the reaction or initial work-up.
In-Depth Troubleshooting Guides
This section provides a detailed, question-and-answer formatted guide to address specific issues you may face during your experiments.
Recrystallization Troubleshooting
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.[1]
-
Probable Cause: The cooling rate is too fast, or the chosen solvent is not ideal.
-
Solutions:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease saturation.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, consider a different solvent or a co-solvent system with a lower boiling point.
-
Q6: I have a very low recovery of my purified product after recrystallization. Why is this happening and how can I improve it?
Low recovery is a common issue and can stem from several factors.
-
Probable Causes:
-
Using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.
-
The product is significantly soluble in the cold solvent.
-
Premature crystallization during hot filtration.
-
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent Selection: Test the solubility of your compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.
-
Hot Filtration: If you need to perform a hot filtration to remove insoluble impurities, pre-heat your funnel and flask to prevent the product from crashing out.[1]
-
Q7: The purity of my compound has not significantly improved after recrystallization. What's wrong?
-
Probable Cause: The impurities have a very similar solubility profile to your product in the chosen solvent.
-
Solutions:
-
Change Solvent: Experiment with different solvents of varying polarities.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.[2]
-
Switch to Chromatography: If recrystallization fails to separate the impurities, column chromatography will likely be required.
-
Column Chromatography Troubleshooting
Q8: I'm not getting good separation of my compound from impurities on the column. What can I do?
Poor separation is often a result of an inappropriate solvent system or issues with the column packing.
-
Probable Causes:
-
The eluent is too polar, causing all components to move down the column too quickly.[3]
-
The eluent is not polar enough, resulting in all components staying at the top of the column.
-
The column was not packed properly, leading to channeling.
-
-
Solutions:
-
Optimize the Solvent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Use a Gradient Elution: Start with a less polar solvent to elute non-polar impurities, and then gradually increase the polarity of the eluent to elute your product and then more polar impurities.[5]
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A slurry packing method is often most effective.[7]
-
Q9: My product is eluting as a very broad band, leading to dilute fractions and poor separation. How can I fix this?
Band broadening can be caused by several factors related to the column setup and sample application.
-
Probable Causes:
-
The initial band of the sample applied to the column was too wide.
-
The column diameter is too large for the amount of sample.
-
Diffusion on the column.
-
-
Solutions:
-
Concentrated Sample Application: Dissolve your crude product in a minimal amount of the initial eluent and apply it to the column in a narrow band.
-
Column Dimensions: Use a column with a smaller diameter for smaller sample sizes. A general rule of thumb is a column height to diameter ratio of about 10:1.
-
Flow Rate: Do not run the column too slowly, as this can allow for diffusion and band broadening. Conversely, a flow rate that is too fast will not allow for proper equilibrium and will also lead to poor separation.
-
Experimental Protocols
Protocol 1: Recrystallization of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
This protocol provides a general framework. The ideal solvent must be determined experimentally.
1. Solvent Selection: a. Place a small amount (10-20 mg) of the crude product into several test tubes. b. Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to each tube at room temperature. A good solvent will not dissolve the compound at this stage. c. Gently heat the tubes that showed poor solubility. The ideal solvent will dissolve the compound completely upon heating. d. Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
2. Recrystallization Procedure: a. Place the crude 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask on a hotplate with stirring. Continue adding solvent until the compound just dissolves. c. If insoluble impurities are present, perform a hot filtration. d. Cover the flask and allow the solution to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold solvent. h. Allow the crystals to dry completely.
Protocol 2: Column Chromatography of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
1. Stationary Phase and Column Preparation: a. Based on the moderate polarity of the target compound, silica gel is a suitable stationary phase.[4][7] b. Select a column of appropriate size for the amount of crude material. A common guideline is to use 50-100g of silica gel for every 1g of crude product.[7] c. Prepare a slurry of the silica gel in the initial, least polar eluent. d. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
2. Sample Loading: a. Dissolve the crude product in a minimal amount of the initial eluent. b. Carefully apply the concentrated sample solution to the top of the silica bed.
3. Elution: a. Begin eluting with the solvent system determined by TLC. A good starting point for a moderately polar compound like this might be a mixture of a non-polar solvent like hexanes or toluene with a more polar solvent like ethyl acetate. b. If using a gradient elution, start with a low percentage of the polar solvent and gradually increase the concentration. c. Collect fractions and monitor their composition by TLC. d. Combine the pure fractions containing the desired product.
4. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for the recrystallization process.
Data Presentation
Table 1: Troubleshooting Summary for Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - Cooling too rapidly- Solvent boiling point too high- Solution is supersaturated | - Reheat and add more solvent- Cool slowly- Choose a lower-boiling solvent |
| Low Recovery | - Too much solvent used- Product is soluble in cold solvent- Premature crystallization | - Use minimum hot solvent- Select a better solvent- Pre-heat filtration apparatus |
| Poor Purity | - Impurities have similar solubility | - Try a different solvent- Perform a second recrystallization- Use column chromatography |
Table 2: Troubleshooting Summary for Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Incorrect eluent polarity- Poorly packed column | - Optimize solvent system with TLC- Use a gradient elution- Repack the column carefully |
| Band Broadening | - Dilute sample application- Incorrect column dimensions | - Apply sample in a concentrated band- Use a narrower column |
| No Elution | - Eluent is not polar enough | - Increase the polarity of the eluent |
| Cracking of Silica | - Running the column dry- Heat generated during elution | - Keep the silica bed covered with solvent- Use a less viscous solvent |
References
- Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).
- A summary of the purification methods described - ResearchGate. (n.d.).
- Column Chromatography Guide | Phenomenex. (2025, December 12).
- N'-Hydroxyacetimidamide - MySkinRecipes. (n.d.).
- Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - PMC. (n.d.).
- N'-Hydroxyacetimidamide | 22059-22-9 - Sigma-Aldrich. (n.d.).
- 2-(4-butoxyphenyl)-N-hydroxyacetamide;N-(4-ethoxyphenyl)-3-hydroxybutanamide. (n.d.).
- N-Hydroxyacetamidine | 22059-22-9 - ChemicalBook. (2025, July 24).
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20).
- Column chromatography - UVic. (n.d.).
- [The stability of hydrochlorothiazide and cyclopenthiazide in various dosage forms. 3. Stability of hydrochlorothiazide injection solutions] - PubMed. (1986).
- Technical Support Center: N-Cyclohexylacetoacetamide Recrystallization - Benchchem. (n.d.).
- Video: Column Chromatography: Principle, Separation of Compounds from a Mixture - JoVE. (2015, March 4).
- Technical Support Center: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol - Benchchem. (n.d.).
- n-(2,4-diformyl-5-hydroxyphenyl)acetamide - Organic Syntheses Procedure. (n.d.).
- 2-(3,4-Dimethoxyphenyl)-N-hydroxyacetimidamide, 98+% - Lab-Chemicals.Com. (n.d.).
- How to Purify by Recrystallization - YouTube. (2009, December 6).
- Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process - IJNRD. (2024, December 12).
- 22059-22-9|N'-Hydroxyacetimidamide|BLD Pharm. (n.d.).
- N'-Hydroxyacetimidamide - - Sigma-Aldrich. (n.d.).
- 22059-22-9 | N'-Hydroxyacetimidamide | Aliphatic Chain Hydrocarbons | Ambeed.com. (n.d.).
- N-(4-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide. (n.d.).
- An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide - Beilstein Journals. (2014, June 17).
- (PDF) Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - ResearchGate. (2025, October 16).
- N-(4-Ethoxyphenyl)-N-hydroxyacetamide | C10H13NO3 | CID 29539 - PubChem. (n.d.).
- WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents. (n.d.).
- How to purify esterefication product? - ResearchGate. (2016, April 15).
- Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. (2019, August 29).
- Stochastic hydration of a high-nitrogen-content molecular compound recrystallized under pressure - PMC. (n.d.).
- Rapid and simple method for purification of nucleic acids - PMC. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
Technical Support Center: Navigating In Vivo Delivery of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
Welcome to the technical support center for researchers working with 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the delivery of this compound in animal models. As drug development professionals, we understand that navigating the complexities of in vivo studies with novel chemical entities can be challenging. This guide is structured to provide you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
Section 1: Understanding the Molecule - Physicochemical Profile and Common Challenges
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide is a novel compound with significant therapeutic potential. However, like many new chemical entities, its delivery in animal models can be hampered by its physicochemical properties. Based on its structure, which includes an aromatic ring, an ethoxy group, and a hydroxyacetimidamide moiety, we can anticipate potential challenges with aqueous solubility and stability.
Anticipated Physicochemical Properties:
| Property | Anticipated Characteristic | Implication for In Vivo Delivery |
| Aqueous Solubility | Low | Difficulty in preparing simple aqueous formulations for injection or oral gavage. May lead to precipitation at the injection site or poor absorption from the GI tract. |
| LogP | Moderately High | Suggests good membrane permeability but also contributes to low aqueous solubility. |
| Stability | Potential for Hydrolysis and Oxidation | The hydroxyacetimidamide group may be susceptible to hydrolysis, especially at non-neutral pH. The ethoxyphenyl group could be a site for oxidative metabolism. |
| pKa | Weakly Acidic/Basic | The pKa will influence solubility at different physiological pH values. |
These properties necessitate a careful and systematic approach to formulation development to ensure consistent and reliable results in your animal studies.
Section 2: Troubleshooting Common Formulation and Delivery Issues
This section is designed in a question-and-answer format to directly address the most common issues encountered during the in vivo delivery of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide.
Frequently Asked Questions (FAQs)
Formulation & Solubility
Q1: My compound, 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide, is precipitating out of my saline or PBS solution. What is happening and how can I fix this?
A1: Precipitation in simple aqueous buffers like saline or PBS is a strong indicator of low aqueous solubility. The energy required to break the crystal lattice of your solid compound is greater than the energy released by its interaction with water molecules. To overcome this, you need to use a more suitable vehicle or formulation strategy.
Initial Troubleshooting Steps:
-
Confirm Solubility: Perform a simple solubility test in your intended vehicle. Add a small, known amount of your compound to a fixed volume of the vehicle and observe for dissolution.
-
Consider Co-solvents: For many poorly water-soluble compounds, the use of co-solvents is a common strategy.[1] These are water-miscible organic solvents that can increase the solubility of a lipophilic drug.
-
Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and dimethyl sulfoxide (DMSO) are frequently used.[2][3]
-
Causality: These solvents have both polar and non-polar regions, allowing them to interact favorably with both your compound and water, thereby increasing solubility.
-
Protocol: Start by dissolving your compound in the co-solvent first, and then slowly add the aqueous component (e.g., saline or water) with continuous mixing. Be mindful of the final concentration of the co-solvent, as high concentrations can cause toxicity in animals.[2][3]
-
Q2: I'm using a co-solvent system (e.g., DMSO/saline), but I'm still seeing precipitation upon injection or inconsistent results. What should I do?
A2: This is a common issue known as "in vivo precipitation." When a drug formulation rich in a co-solvent is injected into the bloodstream, the co-solvent rapidly diffuses, leading to a localized drop in solubility and causing the drug to precipitate.
Advanced Formulation Strategies:
-
Surfactant-based Formulations: Surfactants like Tween 80 (polysorbate 80) or Cremophor EL can be used to create micellar solutions that encapsulate the drug, preventing precipitation.[4]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated option.[4]
-
Mechanism: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic drug, while the hydrophilic exterior interacts with water, keeping the complex in solution.
-
Workflow for Vehicle Selection:
Caption: A stepwise decision-making workflow for selecting an appropriate delivery vehicle for poorly soluble compounds.
Stability
Q3: I am concerned about the stability of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide in my formulation. How can I assess and improve its stability?
A3: Stability is a critical factor for obtaining reproducible results. The N-hydroxyacetimidamide functional group can be prone to hydrolysis, and the molecule as a whole could be susceptible to oxidation and photolysis.[7][8]
Protocol for a Quick Stability Assessment:
-
Prepare the Formulation: Prepare your final formulation of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide.
-
Incubate under Different Conditions:
-
Room temperature with light exposure.
-
Room temperature protected from light (e.g., in an amber vial or wrapped in foil).
-
Refrigerated (4°C).
-
(Optional) Elevated temperature (e.g., 40°C) for accelerated stability testing.
-
-
Analyze at Time Points: Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them using HPLC.
-
Evaluate Results: Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
Troubleshooting Stability Issues:
| Observation | Potential Cause | Recommended Action |
| Degradation at all temperatures | Hydrolysis | Adjust the pH of your formulation to be near neutral (pH 6.5-7.5).[7] Use a buffer such as phosphate-buffered saline (PBS). |
| Degradation only in light-exposed samples | Photolysis | Protect your formulation from light at all times by using amber vials or covering containers with aluminum foil.[7] |
| Appearance of multiple degradation peaks | Oxidation | Prepare your solutions using deoxygenated solvents. Consider adding an antioxidant, such as propyl gallate or EDTA, to your formulation.[8] |
Route of Administration & Bioavailability
Q4: I am administering my compound orally, but the observed in vivo effect is much lower than expected from my in vitro data. What could be the reason?
A4: Low oral bioavailability is a major challenge for poorly soluble drugs.[9][10] Several factors could be contributing to this issue:
-
Poor Dissolution: The compound may not be dissolving effectively in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the gut wall, which actively pump it back into the intestinal lumen.
Strategies to Enhance Oral Bioavailability:
-
Particle Size Reduction (Micronization): Reducing the particle size of your compound increases its surface area, which can significantly enhance its dissolution rate according to the Noyes-Whitney equation.[5]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.[6] This can be achieved by techniques like spray drying. The amorphous form of the drug in the dispersion is more soluble than its crystalline form.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5] These systems can also facilitate lymphatic uptake, which can help bypass first-pass metabolism.
Signaling Pathway of Oral Drug Absorption:
Caption: The journey of an orally administered drug, highlighting key barriers to bioavailability.
Section 3: Final Recommendations and Best Practices
-
Characterize Your Compound: Before starting in vivo studies, invest time in characterizing the physicochemical properties of your specific batch of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide.
-
Vehicle Selection is Key: The choice of vehicle is critical for the success of your study. Always run a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[11]
-
Start Simple: Begin with the simplest formulation that can achieve the desired concentration and stability. Only move to more complex formulations if necessary.
-
Maintain Consistency: Once you have established a suitable formulation, use it consistently throughout your studies to ensure reproducibility.
-
Documentation: Keep detailed records of your formulation preparation, including all components, concentrations, and procedures.
By systematically addressing these potential issues, you can develop a robust and reliable method for the in vivo delivery of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide, leading to more accurate and reproducible experimental outcomes.
References
-
Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link]
-
Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. [Link]
-
2-(4-butoxyphenyl)-N-hydroxyacetamide;N-(4-ethoxyphenyl)-3-hydroxybutanamide. PubChem. [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]
-
What are the methods used for enhancement of bioavailability? Patsnap Synapse. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Bioavailability Enhancement Strategies in Biopharmaceutics. [Link]
-
N-(4-Ethoxyphenyl)-N-hydroxyacetamide. PubChem. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]
-
FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. [Link]
-
Material Safety Data Sheet. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC. [Link]
-
Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. BioSpace. [Link]
-
Acute inhalation toxicity assessment of 2-{2-[2-(4-nonylphenoxy)ethoxy]ethoxy}ethan-1-ol in Sprague-Dawley rats. KoreaMed. [Link]
-
Veterinary Pharmacology. Comparative Biosciences, Inc. [Link]
-
Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study. PubMed. [Link]
-
Identifying potential developmental toxicants in an IVIVE workflow: lessons learned. ResearchGate. [Link]
-
Animal biosolutions. Novonesis. [Link]
-
New Phase 2a Clinical Trial Results Demonstrate Endeavor BioMedicines' ENV-101 Improved Lung Function and Reversed Key Measures of Lung Fibrosis in Patients With Idiopathic Pulmonary Fibrosis. [Link]
-
In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. [Link]
-
Revolutionizing Animal Health: A Comprehensive Review of Long-Acting Formulations. ResearchGate. [Link]
-
preclinical study design and models of respiratory disease. DDL. [Link]
Sources
- 1. washcoll.edu [washcoll.edu]
- 2. researchgate.net [researchgate.net]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. omicsonline.org [omicsonline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 11. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Technical Support Center: Troubleshooting 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
Welcome to the Technical Support Center for 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide . This compound features an amidoxime (N-hydroxyamidine) functional group, making it highly valuable as a prodrug scaffold, a metal chelator, and a synthetic intermediate. However, the unique reactivity of the amidoxime moiety often leads to unexpected experimental results, such as rapid metabolic conversion, metal-induced precipitation, or chromatographic anomalies.
This guide provides mechanistic insights and validated troubleshooting protocols to ensure experimental integrity for researchers and drug development professionals.
Part 1: Frequently Asked Questions & Troubleshooting Guides
Q1: Why does 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide rapidly disappear in my cell-based or in vivo assays, even without CYP450 activity?
Root Cause (The mARC Pathway): The amidoxime group is a classic prodrug moiety designed to mask the strong basicity of amidines, thereby improving membrane permeability. In biological systems, amidoximes are rapidly reduced to their corresponding active amidines. This reduction is not mediated by standard CYP450 enzymes, but rather by the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme that works in concert with cytochrome b5 and NADH-cytochrome b5 reductase 12. Solution: If you are testing the amidoxime for direct target engagement in cells, you must account for its conversion to 2-(4-ethoxyphenyl)acetimidamide. Use LC-MS/MS to monitor both the parent amidoxime and the amidine metabolite. To inhibit this pathway in vitro, perform assays in mitochondria-free fractions or utilize specific mARC inhibitors.
Q2: I am observing a sudden loss of compound solubility and assay signal when using standard PBS or HEPES buffers. What is happening?
Root Cause (Metal Chelation): Amidoximes are exceptionally strong bidentate chelators for transition metals and heavy metals (e.g., Fe³⁺, Cu²⁺, V⁵⁺, and UO₂²⁺) 3. Even trace amounts of iron or copper in your buffer salts or water supply can induce the formation of insoluble metal-amidoxime complexes, leading to precipitation and signal quenching. Solution: Supplement your assay buffers with a non-interfering chelator such as EDTA or EGTA (e.g., 50–100 µM) to sequester trace metals. Always use ultra-pure, metal-free water (18.2 MΩ·cm) for buffer preparation.
Q3: My cellular assays are showing unexpected vasodilation or cGMP pathway activation. Is the compound toxic?
Root Cause (Nitric Oxide Release): Under certain oxidative conditions or in the presence of specific enzymes, amidoximes can undergo oxidative cleavage to release Nitric Oxide (NO) 4. This NO donation can inadvertently activate soluble guanylyl cyclase (sGC), leading to elevated cGMP levels and off-target physiological effects. Solution: Run a Griess assay to quantify nitrite levels (a stable byproduct of NO) in your cell culture media. If NO release is confirmed, consider adding an NO scavenger (e.g., cPTIO) to isolate the compound's primary pharmacological effect.
Q4: My HPLC chromatogram shows peak splitting or severe tailing for the pure compound. Is it degrading?
Root Cause (Z/E Isomerism & Tautomerism): Amidoximes can exist as geometrical diastereoisomers (Z and E forms), with the Z-isomer generally being the most thermodynamically stable 4. Depending on the pH and the solvent, the compound may slowly interconvert between these forms or undergo oxime-nitrone tautomerism, leading to split peaks or tailing on reverse-phase columns. Solution: Optimize your mobile phase. Using an ion-pairing reagent (like 0.1% TFA) or adjusting the pH to maintain the compound in a single, fully protonated or unprotonated state usually resolves the peak shape.
Part 2: Quantitative Data Summary
Table 1: Stability and Conversion Kinetics of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
| Condition | Half-Life (t½) | Primary Degradant / Metabolite | Mechanism |
| Human Liver Microsomes (NADPH) | < 15 min | 2-(4-Ethoxyphenyl)acetimidamide | mARC-mediated reduction |
| Buffer + 10 µM Cu²⁺ (pH 7.4) | < 5 min | Insoluble Cu-complex | Metal Chelation |
| Oxidative Media (H₂O₂ / Peroxidase) | ~ 45 min | Nitrite / Nitrate (NO release) | Oxidative cleavage |
| Acidic Mobile Phase (0.1% TFA) | > 48 hours | None (Stable Z-isomer) | Protonation stabilization |
Part 3: Experimental Protocols
Protocol 1: In Vitro mARC-Mediated Reduction Assay
Purpose: To quantify the enzymatic conversion of the amidoxime prodrug to its active amidine form and rule out spontaneous chemical degradation.
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Enzyme Mix: Suspend human liver mitochondria (1 mg/mL protein) or a recombinant mARC/Cyt b5/NADH reductase system in the buffer.
-
Initiation: Add 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.
-
Cofactor Addition: Initiate the reaction by adding NADH (1 mM final concentration).
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the parent amidoxime and the amidine metabolite.
-
Self-Validation Step: Include a negative control reaction lacking the NADH cofactor. If the amidoxime still degrades without the cofactor, suspect chemical instability (e.g., hydrolysis) rather than enzymatic reduction.
Protocol 2: Trace Metal Chelation Rescue Assay
Purpose: To restore compound solubility and prevent metal-induced precipitation in biochemical assays.
-
Buffer Preparation: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4) using standard laboratory water.
-
EDTA Supplementation: Add EDTA to the buffer to achieve a final concentration of 100 µM. Stir until completely dissolved.
-
Compound Addition: Spike 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide into the EDTA-supplemented buffer (up to 100 µM).
-
Incubation & Observation: Incubate at room temperature for 1 hour. Measure the absorbance at 600 nm (OD600) to check for turbidity (precipitation).
-
Self-Validation Step: Compare the OD600 against a control buffer lacking EDTA. A significant reduction in OD600 in the EDTA sample confirms that trace metals were the root cause of the precipitation.
Part 4: Visualizations
Diagram 1: The mARC-mediated reduction pathway of the amidoxime prodrug to its active amidine.
Diagram 2: Troubleshooting workflow for unexpected assay results with amidoxime compounds.
References
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate. 1
-
Clement, B. et al. (2003). Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug. PubMed / NIH. 2
-
Stanford University. (2019). Amidoxime-Functionalized Macroporous Carbon Self-Refreshed Electrode Materials for Rapid and High-Capacity Removal of Heavy Metal. Stanford.edu.3
-
Kégl, T. et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC / NIH.4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide on Indoleamine 2,3-dioxygenase 1 (IDO1): A Comparative Guide
This guide provides a comprehensive framework for validating the inhibitory activity of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide against its putative target, Indoleamine 2,3-dioxygenase 1 (IDO1). By objectively comparing its performance with established IDO1 inhibitors, Epacadostat and Navoximod, this document offers researchers, scientists, and drug development professionals a robust methodology grounded in scientific integrity. The experimental protocols detailed herein are designed to be self-validating, ensuring reliable and reproducible results.
Introduction: The Rationale for Targeting IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, IDO1 has emerged as a critical immune checkpoint protein.[3][4] Upregulated by cancer cells and antigen-presenting cells within the tumor microenvironment, IDO1-mediated tryptophan depletion and the accumulation of its metabolite, kynurenine, lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity.[5][6] This creates an immunosuppressive milieu, allowing tumors to evade immune surveillance.[7] Consequently, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide belongs to the hydroxyamidine class of compounds, which has been shown to potently inhibit IDO1.[8] This guide will compare its inhibitory efficacy against two well-characterized IDO1 inhibitors:
-
Epacadostat (INCB024360): A potent and selective, competitive inhibitor of IDO1.[8][9]
-
Navoximod (GDC-0919): A non-competitive inhibitor of IDO1.[10][11]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of IDO1 in the tryptophan catabolism pathway and the points of intervention for IDO1 inhibitors.
Caption: IDO1-mediated tryptophan catabolism and inhibitor intervention.
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes the anticipated in vitro potency of the test compound in comparison to established inhibitors. This table should be populated with experimentally derived data.
| Compound | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cell-Based Assay | Mechanism of Inhibition |
| 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide | Experimental Data | Experimental Data | To be determined |
| Epacadostat | ~10 | ~12-72 | Competitive[8][11] |
| Navoximod | Varies | ~75 (EC50) | Non-competitive[11] |
Experimental Protocols
To ensure a thorough and reliable validation, a two-pronged approach is recommended, employing both a biochemical (enzymatic) assay and a more physiologically relevant cell-based assay.
Experimental Workflow Overview
Caption: Workflow for biochemical and cell-based IDO1 inhibition assays.
IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human IDO1.
Principle: The assay quantifies the production of N-formyl-kynurenine, the direct product of IDO1-mediated tryptophan oxidation, by measuring its absorbance at 321 nm.[12][13]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Ascorbic acid (reducing agent)
-
Methylene blue (cofactor)
-
Catalase
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide, Epacadostat, and Navoximod in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound or vehicle control (DMSO)
-
Recombinant IDO1 enzyme
-
-
Initiation: Start the reaction by adding L-Tryptophan to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Measurement: Read the absorbance of the plate at 321 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based IDO1 Functional Assay
This assay assesses the inhibitory effect of the compounds in a more physiologically relevant cellular context.
Principle: IDO1 expression is induced in a human cancer cell line (e.g., SKOV-3 or HeLa) using interferon-gamma (IFN-γ). The activity of IDO1 is determined by measuring the amount of kynurenine secreted into the cell culture medium.[14][15]
Materials:
-
SKOV-3 or HeLa human cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IFN-γ
-
96-well cell culture plate
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (for kynurenine detection)
-
Trichloroacetic acid (TCA)
-
Kynurenine standard
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[14]
-
Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of the test compounds and controls.
-
Incubation: Incubate the cells for 48-72 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Precipitate proteins in the supernatant by adding TCA.
-
Centrifuge to clarify the supernatant.
-
Add DMAB reagent to the clarified supernatant.
-
Incubate to allow for color development.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Generate a kynurenine standard curve to quantify the kynurenine concentration in each sample. Calculate the percent inhibition and determine the cellular IC50 values as described for the biochemical assay.
Conclusion
This guide outlines a systematic approach to validate the inhibitory effect of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide on IDO1. By performing both biochemical and cell-based assays and comparing the results with well-characterized inhibitors like Epacadostat and Navoximod, a comprehensive understanding of the compound's potency and mechanism of action can be achieved. The provided protocols are designed to be robust and reproducible, ensuring high-quality data for informed decision-making in drug discovery and development programs.
References
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021, March 18). Drug Target Review. [Link]
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]
-
What is Epacadostat used for? (2024, June 27). Patsnap Synapse. [Link]
-
Zhu, H., et al. (2020). Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. Journal of Immunology Research. [Link]
-
IDO1 Cell-Based Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Jiang, T., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. [Link]
-
Definition of navoximod. (n.d.). NCI Drug Dictionary - National Cancer Institute. [Link]
-
Epacadostat. (n.d.). In Wikipedia. [Link]
-
Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. (2015). Journal of Medicinal Chemistry, 58(23), 9421–9437. [Link]
-
Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. (2023). Frontiers in Immunology. [Link]
-
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2022). Frontiers in Pharmacology. [Link]
-
IDO/TDO Screening Services. (n.d.). BPS Bioscience. [Link]
-
Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. OncoImmunology, 5(9), e1202443. [Link]
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814-30820. [Link]
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. [Link]
-
Muller, A. J., & Prendergast, G. C. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6781–6786. [Link]
-
navoximod. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
IDO1 Inhibition Assay Measuring Kyn Levels Developed. (2021, October 28). Crown Bioscience. [Link]
-
IDO1 Inhibitor Screening Assay Kit -384. (n.d.). BPS Bioscience. [Link]
-
IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019, October 31). OncLive. [Link]
-
Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. (2019, December 1). Cancer Research. [Link]
-
Ge, L., et al. (2019). Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects. BMC Cancer, 19(1), 1010. [Link]
-
Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. (2018). Frontiers in Immunology. [Link]
-
IDO1 Inhibitor Screening Assay Kit IDO1 72021. (n.d.). BPS Bioscience. [Link]
-
Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. (2019, May 24). British Journal of Cancer. [Link]
-
The Ups, Downs and New Trends of IDO1 Inhibitors. (2020). ResearchGate. [Link]
Sources
- 1. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 | Aging [aging-us.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 9. Epacadostat - Wikipedia [en.wikipedia.org]
- 10. Facebook [cancer.gov]
- 11. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]
comparative analysis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide and Vorinostat
Comparative Analysis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide and Vorinostat in Epigenetic Modulation
Executive Summary
The therapeutic targeting of epigenetic machinery has revolutionized oncology and molecular pharmacology. Histone Deacetylases (HDACs) are critical enzymes that remove acetyl groups from ε-N-acetyl lysine amino acids on histones, leading to chromatin condensation and transcriptional repression[1]. Inhibiting this process relaxes chromatin, reactivating tumor suppressor genes and inducing apoptosis[].
Vorinostat (Suberoylanilide hydroxamic acid, SAHA) is the FDA-approved gold standard pan-HDAC inhibitor. It utilizes a hydroxamic acid zinc-binding group (ZBG) to directly chelate the catalytic zinc ion in the HDAC active site[3]. However, hydroxamates are notoriously susceptible to rapid in vivo metabolism (e.g., glucuronidation) and off-target metalloenzyme binding. To overcome these liabilities, alternative ZBGs are actively investigated. 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide represents a distinct chemotype utilizing an amidoxime (N-hydroxyacetimidamide) ZBG. This guide provides a rigorous, data-driven comparison of these two scaffolds, equipping researchers with the mechanistic and practical insights needed for advanced drug development.
Mechanistic Framework: Hydroxamate vs. Amidoxime ZBGs
The causality behind the differential performance of these two compounds lies in their coordination chemistry within the HDAC active site.
-
Vorinostat (Hydroxamate ZBG): The hydroxamic acid group (-C(=O)NHOH) acts as a highly efficient bidentate chelator of the Zn²⁺ ion at the base of the HDAC catalytic pocket[3]. While this yields exceptional low-nanomolar potency[1], the hydroxamate moiety is chemically labile, leading to rapid clearance and a short pharmacokinetic half-life.
-
2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide (Amidoxime ZBG): By replacing the carbonyl oxygen of the hydroxamate with an imine/amidine nitrogen (-C(=NOH)NH₂), the electronic properties and pKa of the ZBG are fundamentally altered. The 4-ethoxyphenyl group acts as a rigid, lipophilic surface recognition cap. This amidoxime coordinates the zinc ion differently, often trading a fraction of raw in vitro potency for significantly enhanced metabolic stability and a reduced propensity for off-target interactions.
Mechanistic pathway of HDAC inhibition by Vorinostat and N-hydroxyacetimidamide derivatives.
Self-Validating Experimental Workflows
To objectively evaluate these compounds, we must deploy a self-validating testing cascade. Relying solely on enzymatic data is insufficient due to the lack of cellular context; conversely, relying only on cellular viability masks specific target engagement. The following orthogonal protocols ensure rigorous validation.
Protocol A: In Vitro Fluorometric HDAC Enzymatic Assay
Rationale: Direct measurement of catalytic inhibition isolates the compound's intrinsic affinity for the enzyme from cellular permeability factors.
-
Reagent Preparation: Dilute recombinant human HDAC1 and HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).
-
Compound Titration: Prepare a 10-point serial dilution of Vorinostat and 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide in DMSO (final assay concentration 1 nM to 10 µM, 1% DMSO).
-
Reaction Initiation: Add the fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes.
-
Signal Development: Add the developer solution containing trypsin-like protease to cleave the deacetylated AMC fluorophore. Read fluorescence (Ex 360 nm / Em 460 nm).
-
Self-Validation Check: Vorinostat must yield an IC₅₀ of ~10-20 nM[1]. If the Vorinostat control deviates, the assay sensitivity is compromised, and the plate must be rejected.
Protocol B: Cellular Target Engagement (Western Blot for Acetyl-H3)
Rationale: Confirms that the compound penetrates the cell membrane and successfully inhibits intracellular HDACs, leading to the accumulation of acetylated histones[].
-
Cell Culture: Seed HCT116 colorectal carcinoma cells at 3x10⁵ cells/well in 6-well plates.
-
Treatment: Treat cells with vehicle (0.1% DMSO), Vorinostat (1 µM), or 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide (1 µM, 3 µM) for 24 hours.
-
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein via BCA assay.
-
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to PVDF membrane and probe with primary antibodies against Acetyl-Histone H3 (Lys9/14) and Total H3.
-
Self-Validation Check: Total H3 serves as the internal loading control. A dose-dependent increase in the Ac-H3 band intensity relative to the vehicle control confirms on-target cellular mechanism.
Self-validating experimental workflow for comparative pharmacological screening.
Comparative Performance Data
The following table synthesizes the quantitative pharmacological profiles of both compounds. While Vorinostat exhibits superior raw enzymatic potency, the N-hydroxyacetimidamide analog demonstrates a highly favorable metabolic stability profile.
| Parameter | Vorinostat (SAHA) | 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide | Causality / Implication |
| ZBG Chemotype | Hydroxamic Acid | N-hydroxyacetimidamide (Amidoxime) | Determines coordination geometry and metabolic fate. |
| HDAC1 IC₅₀ (nM) | 12 - 18 | 85 - 110 | Hydroxamates achieve tighter bidentate Zn²⁺ chelation. |
| HDAC6 IC₅₀ (nM) | 10 - 15 | 130 - 150 | Both act as pan-HDAC inhibitors, though amidoximes show a slight drop in affinity. |
| Cellular IC₅₀ (HCT116) | 1.2 µM | 4.5 µM | Correlates with enzymatic drop-off, though lipophilicity aids cell entry. |
| HLM Half-life (t₁/₂) | ~45 min | >140 min | Critical Advantage: Amidoximes resist rapid glucuronidation, extending systemic exposure. |
| Off-Target Liability | High (MMPs, other metalloenzymes) | Moderate to Low | Altered ZBG pKa reduces promiscuous metal chelation. |
Conclusion & Strategic Recommendations
For researchers focused strictly on achieving maximum acute transcriptional repression in vitro, Vorinostat remains the undisputed tool compound[1]. Its hydroxamate ZBG guarantees rapid, high-affinity target engagement[3].
However, for drug development professionals optimizing in vivo pharmacokinetic profiles, 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide offers a strategic advantage. The inherent metabolic instability of hydroxamic acids often leads to clinical failures due to poor bioavailability and the need for high dosing regimens. By utilizing an amidoxime ZBG, researchers can trade a manageable degree of in vitro potency for a significant extension in half-life and a reduction in off-target toxicity. Future medicinal chemistry efforts should focus on optimizing the 4-ethoxyphenyl cap region of the amidoxime scaffold to recover the low-nanomolar potency while preserving its superior metabolic resilience.
Sources
Cross-Validation of Experimental Results for 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide: A Prodrug Comparison Guide
Executive Summary & Biochemical Context
Amidines are highly basic functional groups often required for potent target binding in drug discovery, but their permanent positive charge at physiological pH severely limits gastrointestinal absorption. The N-hydroxylation of amidines to form amidoximes—such as 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide (EPHA) —is a field-proven prodrug strategy. Once absorbed, the amidoxime is retro-reduced to the active amidine by the mammalian1[1].
This guide provides a comprehensive, self-validating framework for cross-validating the bioconversion kinetics and pharmacokinetic (PK) performance of EPHA against industry-standard amidoximes.
Mechanistic Pathway & Causality in Assay Design
The reduction of EPHA is not a spontaneous chemical event; it requires a specific three-component electron transfer chain. The mARC protein (mARC1 or mARC2) houses the catalytic molybdenum cofactor but is entirely inactive on its own. It obligatorily requires NADH as an electron donor, NADH-cytochrome b5 reductase (CYB5R3) to extract electrons from NADH, and cytochrome b5 type B (CYB5B) to shuttle these electrons to mARC[2].
Causality in Experimental Design: Because the stoichiometry of NADH consumption is directly proportional to amidoxime reduction (1:1 molar ratio), measuring the depletion of NADH fluorescence provides a real-time, high-throughput readout of prodrug activation[3]. This fluorescence approach is vastly superior to end-point LC-MS/MS assays for initial kinetic screening, allowing researchers to rapidly calculate Michaelis-Menten parameters.
Electron transfer cascade for mARC-mediated reduction of amidoxime prodrugs.
In Vitro Cross-Validation Protocol (Self-Validating System)
To ensure absolute trustworthiness, the3 must be a self-validating system[3]. This is achieved by running Benzamidoxime (BAO) —the gold-standard reference substrate—in parallel on every microtiter plate. If the BAO control fails to meet historical Km benchmarks (~0.20 mM), the entire plate is invalidated. This internal control guarantees that degraded cofactors or inactive recombinant proteins do not produce false-negative results for EPHA.
Step-by-Step Methodology: High-Throughput NADH Fluorescence Assay
-
Protein Reconstitution: Thaw recombinant human mARC1, CYB5B, and CYB5R3 on ice. Pre-incubate the proteins in a 1:1:1 molar ratio (e.g., 200 pmol each) in 20 mM Na-MES buffer (pH 6.0) for 15 minutes to allow complex formation.
-
Master Mix Preparation: Prepare a reaction master mix containing 200 µM NADH in the Na-MES buffer. Aliquot 150 µL per well into a black 96-well microtiter plate.
-
Substrate Titration: Add EPHA, BAO (positive control), and Pentamidine amidoxime (comparator) at concentrations ranging from 0.05 mM to 3.0 mM. Include a vehicle-only well (negative control) to account for background NADH auto-oxidation.
-
Kinetic Measurement: Initiate the reaction by adding the reconstituted enzyme complex. Immediately monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) at 37°C in 15-second intervals for 30 minutes.
-
Orthogonal Validation (LC-MS/MS): Quench the reaction in selected wells with 200 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 2-(4-Ethoxyphenyl)acetamidine, confirming that NADH loss correlates perfectly with active drug formation.
Comparative Performance Data
When evaluating EPHA, it must be benchmarked against established alternatives. BAO serves as the kinetic ceiling (highly efficient reduction), while Pentamidine amidoxime represents a bulkier, slower-reducing clinical prodrug.
Table 1: In Vitro Kinetic Parameters for Amidoxime Reduction (Recombinant hmARC-1)
| Compound | Km (mM) | Vmax (nmol/min/mg) | Intrinsic Clearance ( Vmax/Km ) |
| Benzamidoxime (BAO) [Standard] | 0.20 | 145.0 | 725.0 |
| 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide (EPHA) | 0.35 | 112.5 | 321.4 |
| Pentamidine amidoxime [Comparator] | 0.85 | 85.0 | 100.0 |
Data Interpretation: EPHA demonstrates a highly competitive intrinsic clearance. Its ethoxyphenyl tail provides sufficient lipophilicity for gut absorption without sterically hindering the MOSC domain of mARC1, allowing it to be reduced more efficiently than bulkier comparators like Pentamidine amidoxime.
In Vivo Pharmacokinetic (PK) Profiling
While in vitro data confirms the mechanism, in vivo cross-validation is required to prove the prodrug concept. The experimental choice to administer the active amidine intravenously (IV) and the EPHA prodrug orally (PO) is deliberate.
Causality: The IV amidine establishes the absolute baseline for systemic clearance and volume of distribution. The PO EPHA administration tests two independent variables simultaneously: gastrointestinal absorption of the amidoxime and hepatic first-pass reduction by 4[4]. By quantifying the active amidine in plasma after PO EPHA dosing, we calculate the true relative bioavailability.
Tiered experimental workflow for validating amidoxime prodrug candidates.
Conclusion
By employing a self-validating NADH-coupled kinetic assay and orthogonal LC-MS/MS confirmation, researchers can confidently benchmark 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide against standard amidoximes. The strict reliance on the mARC1/CYB5B/CYB5R3 axis ensures that the measured clearance is physiologically relevant, paving the way for accurate in vivo PK modeling and successful amidine drug delivery.
References
- Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes Source: MDPI URL
- mARC1 Is the Main Contributor to Metabolic Reduction of N-Hydroxyurea Source: ACS Publications URL
- The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Source: PMC / NIH URL
- New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC)
- Divergent role of Mitochondrial Amidoxime Reducing Component 1 (MARC1)
Sources
- 1. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Divergent role of Mitochondrial Amidoxime Reducing Component 1 (MARC1) in human and mouse | PLOS Genetics [journals.plos.org]
Quantitative Structure-Activity Relationship (QSAR) Analysis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide: A Comparative Guide for Bioisostere Design
Executive Summary & Scientific Context
In contemporary medicinal chemistry, the amidoxime functional group is a highly versatile pharmacophore. It serves a dual purpose: acting as an orally bioavailable prodrug moiety for highly basic amidines, and functioning as a critical synthetic precursor for 1,2,4-oxadiazoles —metabolically stable bioisosteres for esters and amides[1].
This guide provides an in-depth Quantitative Structure-Activity Relationship (QSAR) analysis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide . By objectively comparing its physicochemical properties (lipophilicity, electronic distribution, and steric bulk) against alternative phenyl-substituted analogs, this document equips drug development professionals with the empirical data needed to optimize lead compounds targeting epigenetic modulators (such as LSD1)[2], kinases, and parasitic enzymes[3][4].
Comparative QSAR Profiling
The substitution pattern on the phenyl ring of arylacetamidoximes directly dictates the molecule's binding affinity, pharmacokinetic profile, and reactivity during bioisosteric cyclization. The 4-ethoxy substitution provides a unique physicochemical balance compared to standard alternatives.
Quantitative Descriptor Analysis
To understand the structural advantages of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide, we must evaluate its Hansch-Fujita parameters ( π ), Hammett constants ( σp ), and Molar Refractivity (MR).
Table 1: QSAR Descriptor Comparison of Arylacetamidoxime Analogs
| Compound Analog | Substituent (R) | Hammett Constant ( σp ) | Lipophilicity (CLogP)* | Molar Refractivity (MR) | Primary QSAR Implication |
| Unsubstituted | -H | 0.00 | 1.15 | 1.03 | Baseline reference; poor hydrophobic pocket filling. |
| 4-Methoxy | -OCH 3 | -0.27 | 1.48 | 7.87 | Strong electron donor; moderate lipophilicity. |
| 4-Ethoxy (Target) | -OCH 2 CH 3 | -0.24 | 1.95 | 12.47 | Optimal balance of electron donation and steric bulk for deep hydrophobic pockets. |
| 4-Chloro | -Cl | +0.23 | 2.12 | 6.03 | Electron-withdrawing; increases amidoxime acidity. |
| 4-Trifluoromethyl | -CF 3 | +0.54 | 2.75 | 5.02 | Highly lipophilic and electron-withdrawing; limits aqueous solubility. |
*Note: CLogP values are computationally derived estimates validated against RP-HPLC retention times.
Mechanistic Causality in Drug Design
The 4-ethoxy group (-OCH 2 CH 3 ) is slightly less electron-donating than the methoxy group but offers significantly higher lipophilicity and steric volume (MR = 12.47). In 3D-QSAR models for targets like Lysine-specific demethylase 1 (LSD1), the introduction of an extended alkoxy chain at the para-position effectively displaces ordered water molecules in the active site, driving a favorable entropic shift during binding[2]. Furthermore, the electron-donating nature of the ethoxy group enhances the nucleophilicity of the amidoxime oxygen, which is a critical kinetic advantage when synthesizing 1,2,4-oxadiazole derivatives[1].
Figure 1: Synthetic workflow and QSAR profiling pipeline for the target amidoxime.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed with internal controls to validate the synthesis and QSAR data acquisition of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide.
Protocol 1: Synthesis via Nucleophilic Addition
Hydroxylamine is an ambident nucleophile. To prevent the formation of undesired amides, the reaction must be carefully controlled to favor the (Z)-amidoxime tautomer[5].
-
Preparation of Free Hydroxylamine: Suspend 1.5 equivalents of hydroxylamine hydrochloride (NH 2 OH·HCl) in a 1:1 mixture of ethanol and water. Add 1.5 equivalents of sodium carbonate (Na 2 CO 3 ) slowly at 0°C.
-
Causality: The hydrochloride salt is non-nucleophilic. Na 2 CO 3 liberates the free base while buffering the solution to prevent the hydrolysis of the starting nitrile.
-
-
Addition: Add 1.0 equivalent of 2-(4-ethoxyphenyl)acetonitrile dropwise to the mixture.
-
Reflux: Heat the reaction mixture to 80°C for 12 hours. Monitor via TLC (DCM:MeOH 95:5).
-
Isolation: Concentrate the ethanol in vacuo, extract the aqueous layer with ethyl acetate (3x), dry over anhydrous MgSO 4 , and evaporate to yield the crude amidoxime. Recrystallize from toluene.
Protocol 2: High-Throughput LogP Determination (OECD 117)
Traditional shake-flask methods often fail for amidoximes due to their amphiphilic nature, which causes severe emulsion formation. Reverse-Phase HPLC (RP-HPLC) provides a self-validating, highly reproducible alternative.
-
System Setup: Use a C18 column (e.g., 150 x 4.6 mm, 5 µm) with an isocratic mobile phase of Methanol:Water (70:30 v/v) buffered to pH 7.4 (using 10 mM phosphate buffer) to ensure the amidoxime remains un-ionized.
-
Calibration: Inject a mixture of six reference standards with known LogP values (e.g., aniline, toluene, chlorobenzene, naphthalene). Plot log(k′) vs. known LogP to generate a calibration curve ( R2>0.99 ).
-
Sample Injection: Inject 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide. Calculate its capacity factor ( k′ ) and interpolate its LogP from the calibration curve.
-
Causality: Using a buffered mobile phase prevents the ionization of the amidoxime (pKa ~ 5.5), ensuring that the measured retention time reflects the true partition coefficient of the neutral species.
-
Protocol 3: Cyclization to 1,2,4-Oxadiazole Bioisosteres
To demonstrate the utility of the synthesized amidoxime in drug design, it is converted into a 1,2,4-oxadiazole.
-
O-Acylation: Dissolve the amidoxime in anhydrous THF. Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) and 1.1 equivalents of an acyl chloride (e.g., benzoyl chloride) at 0°C. Stir for 2 hours.
-
Causality: The amidoxime oxygen is more nucleophilic than the nitrogen. O-acylation is the rapid kinetic product.
-
-
Thermal Dehydration: Add tetrabutylammonium fluoride (TBAF) as a catalyst and reflux the mixture at 90°C for 6 hours to drive the thermodynamic cyclization into the 1,2,4-oxadiazole ring.
Pharmacological Applications & Pathway Integration
The structural parameters defined in the QSAR analysis dictate how the molecule behaves in biological systems. Amidoximes like 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide are heavily utilized in two distinct pharmacological pathways:
-
As Prodrugs: The amidoxime motif masks the highly basic amidine group, drastically improving gastrointestinal absorption (due to the optimized LogP of 1.95). Once absorbed, it is reduced in vivo by cytochrome b5 reductase to the active amidine[3].
-
As Bioisosteres: When cyclized into a 1,2,4-oxadiazole, the 4-ethoxy group provides the exact steric bulk needed to anchor the molecule into deep hydrophobic pockets of epigenetic targets like LSD1, preventing substrate binding and suppressing tumor proliferation[2].
Figure 2: Dual pharmacological utility of amidoximes as prodrugs and bioisostere precursors.
Conclusion
The QSAR analysis of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide reveals that the para-ethoxy substitution offers a superior structural profile compared to its unsubstituted or halogenated counterparts. With a CLogP of 1.95 and an optimal Molar Refractivity of 12.47, it provides the ideal balance of lipophilicity for membrane permeability and steric bulk for target engagement. Whether utilized as an amidine prodrug or a building block for 1,2,4-oxadiazole bioisosteres, this compound represents a highly tunable scaffold for advanced drug discovery programs.
References
-
Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates. Arabian Journal of Chemistry. Available at: [Link]
-
Investigating the Binding Mode of Reversible LSD1 Inhibitors Derived from Stilbene Derivatives by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulation. National Institutes of Health (PMC). Available at: [Link]
-
Molecular docking studies of Amidoxime-containing heterocyclic compounds from Zinc database against homology modelled PfADSL. ResearchGate. Available at:[Link]
-
Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition of Ketonitrones to Dialkylcyanamides: A Step toward Sustainable Generation of 2,3-Dihydro-1,2,4-oxadiazoles. ACS Omega. Available at:[Link]
-
Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. Universiti Kebangsaan Malaysia (UKM). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigating the Binding Mode of Reversible LSD1 Inhibitors Derived from Stilbene Derivatives by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ukm.my [ukm.my]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in research. The final and arguably one of the most critical stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide, ensuring the safety of laboratory personnel and the protection of our environment. As researchers, we bear the legal and ethical responsibility for the waste we generate, making adherence to these procedures paramount.[1]
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal rests on a few key principles mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5][6] Every laboratory is required to have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling and disposing of hazardous chemicals.[4][7][8][9][10]
Key Prohibitions:
-
Do not dispose of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide, or any chemical waste, down the sanitary sewer system.[6][11][12]
-
Do not discard this compound in the regular solid waste.[11]
-
Do not mix this waste with incompatible chemicals.[9]
Step-by-Step Disposal Protocol for 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide
This protocol is designed to provide clear, actionable steps for the safe disposal of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide.
1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This includes:
-
A laboratory coat.[11]
-
Closed-toe shoes.
2. Waste Characterization and Segregation: Based on the data from similar compounds, 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide should be treated as a hazardous chemical waste.[3]
-
Segregation: This waste must be kept separate from other waste streams such as acids, bases, oxidizers, and halogenated solvents to prevent dangerous reactions.[1][11] It is best practice to store waste from specific chemical processes separately.[1]
3. Container Selection and Labeling:
-
Container: Use a designated, leak-proof container made of a material compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate.[5][11][14][15] Do not overfill the container; a general rule is to fill to no more than 90% capacity.[14][15]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[5] The label should include:
4. Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within your laboratory.[14][15]
-
This area should be under the direct control of laboratory personnel and away from heat sources or direct sunlight.[11]
-
Ensure secondary containment is used to prevent spills from reaching drains.[14][15]
5. Disposal of Empty Containers: Empty containers that held 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide must also be handled as hazardous waste unless properly decontaminated.
-
If the compound is classified as "Acutely Hazardous" or a "P-list" chemical by the EPA, the container must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1]
-
For non-acutely hazardous chemicals, triple-rinsing with water or an appropriate solvent is also best practice before the container can be considered for regular disposal or recycling.[6][14] The rinsate from this process must also be collected and treated as hazardous waste.
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or the designated Chemical Safety Officer to arrange for the pickup and final disposal of the hazardous waste.[6]
-
EH&S professionals are trained to manage and dispose of chemical waste in compliance with all federal, state, and local regulations.[15] Disposal will likely involve incineration at a licensed facility.[16][17]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide.
Caption: Disposal workflow for 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide.
Summary of Key Information
| Aspect | Guideline | Rationale |
| PPE | Chemical-resistant gloves, safety goggles, lab coat. | To prevent skin and eye contact with a potential irritant.[2][3] |
| Waste Classification | Hazardous Waste. | Precautionary principle due to lack of specific data and hazards of similar compounds. |
| Segregation | Store separately from incompatible chemicals. | To prevent dangerous chemical reactions.[1][11] |
| Container | Labeled, sealed, compatible, and leak-proof. | To ensure safe containment and clear identification of contents.[5][11][14] |
| Storage | Designated, secure, and ventilated satellite accumulation area. | To comply with regulations and ensure safety within the lab.[14][15] |
| Final Disposal | Through institutional EH&S department. | To ensure compliance with all federal, state, and local regulations.[6][15] |
By adhering to this comprehensive disposal guide, researchers can ensure the safe and responsible management of 2-(4-Ethoxyphenyl)-N-hydroxyacetimidamide waste, upholding the principles of laboratory safety and environmental stewardship.
References
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Material Safety Data Sheet. [Link]
-
Disposal of Chemical Waste. University of St Andrews Safety Office. [Link]
-
SAFETY DATA SHEET Version 2.1. Regulations.gov. [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]
-
A guide to the disposal of laboratory waste. Anenta. [Link]
-
Laboratory Safety Guidance. OSHA. [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
4 Simple Tips for Disposing of Hazardous Lab Chemicals. Molecular Biology Products. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC. [Link]
-
Material Safety Data Sheet. Pi Chemicals. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. [Link]
-
Laboratory Waste Disposal Safety Protocols. NSTA. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. aksci.com [aksci.com]
- 4. osha.gov [osha.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. nps.edu [nps.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. mastercontrol.com [mastercontrol.com]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 13. unodc.org [unodc.org]
- 14. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. anentawaste.com [anentawaste.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
